1-(2-hydroxyphenyl)-3-phenylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOHACLBKAAZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351566 | |
| Record name | Thiourea, N-(2-hydroxyphenyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17073-34-6 | |
| Record name | Carbanilide, 2-hydroxythio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N-(2-hydroxyphenyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Crystal Structure Analysis of Phenylthiourea Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of phenylthiourea derivatives, with a specific focus on methodologies and data interpretation relevant to drug discovery and materials science. Due to the absence of publicly available crystallographic data for 1-(2-hydroxyphenyl)-3-phenylthiourea, this document utilizes the detailed structural analysis of a closely related analogue, 1-(2-nitrophenyl)-3-phenylthiourea, as a representative case study. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed, along with a presentation of the crystallographic data in a structured format. Furthermore, this guide illustrates the experimental workflow and key molecular interactions using Graphviz diagrams, providing a clear visual representation of the scientific process and structural features.
Introduction
Thiourea derivatives are a versatile class of organic compounds known for their wide range of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[1] Their therapeutic potential is often linked to their specific three-dimensional structures and their ability to form hydrogen bonds and coordinate with metal ions.[2] X-ray crystallography is the definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
While the crystal structure for this compound is not currently available in open-access databases[3], the analysis of analogous structures provides valuable insights into the conformational properties and packing motifs of this class of compounds. This guide will use the crystal structure of 1-(2-nitrophenyl)-3-phenylthiourea as a primary example to illustrate the principles of crystal structure analysis.[4]
Experimental Protocols
The determination of a crystal structure involves a multi-step process, from the synthesis of the compound to the final refinement of the crystallographic model.
The synthesis of the title compound analogue was achieved through the reaction of 2-nitrobenzenamine with 1-isothiocyanatobenzene.[4]
-
Materials: 2-nitrobenzenamine (0.05 mol), potassium hydroxide (KOH) (0.15 mol), 1-isothiocyanatobenzene (0.05 mol), ethanol (40 ml), acetone.
-
Procedure:
-
2-nitrobenzenamine (0.05 mol), KOH (0.15 mol), and 1-isothiocyanatobenzene (0.05 mol) were combined in an ethanol solution (40 ml).
-
The reaction mixture was stirred at room temperature.
-
Single crystals suitable for X-ray diffraction were obtained by recrystallization from a 1:1 (v/v) mixture of ethanol and acetone at room temperature.[4]
-
A general method for synthesizing phenylthiourea derivatives involves the reaction of an aniline with ammonium thiocyanate in the presence of an acid, followed by heating.[5] Microwave-assisted synthesis can also be employed to improve yields and reduce reaction times.[5]
The single-crystal X-ray diffraction data for 1-(2-nitrophenyl)-3-phenylthiourea was collected using an Enraf–Nonius CAD-4 diffractometer.[4]
-
Data Collection:
-
Structure Solution and Refinement:
Data Presentation
The crystallographic data for 1-(2-nitrophenyl)-3-phenylthiourea is summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details [4]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₁N₃O₂S |
| Formula Weight | 273.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3110 (15) |
| b (Å) | 24.113 (5) |
| c (Å) | 7.4320 (15) |
| β (°) | 90.22 (3) |
| Volume (ų) | 1310.2 (5) |
| Z | 4 |
| Density (calculated) | 1.386 Mg m⁻³ |
| Absorption Coefficient (μ) | 0.25 mm⁻¹ |
| Temperature (K) | 293 (2) |
| R[F² > 2σ(F²)] | 0.045 |
| wR(F²) | 0.132 |
| Goodness-of-fit (S) | 1.09 |
Table 2: Selected Bond Lengths and Angles [4]
| Bond | Length (Å) | Angle | Angle (°) |
| C7—S1 | 1.686 (2) | S1—C7—N2—C8 | -1.31 |
| N1—C7—N2—C8 | -179.19 |
Table 3: Hydrogen Bond Geometry [4]
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1—H1A···S1ⁱ | 0.86 | 2.56 | 3.3744 (19) | 158 |
| C3—H3A···S1ⁱⁱ | 0.93 | 2.84 | 3.725 (3) | 159 |
Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) x+1, y, z
Structural Analysis and Molecular Interactions
In the crystal structure of 1-(2-nitrophenyl)-3-phenylthiourea, the C7—S1 bond length of 1.686 (2) Å suggests a significant double-bond character.[4] The thiourea plane and the two phenyl rings are not coplanar. The dihedral angles between the thiourea plane and the phenyl rings are 61.9° and 31.0°, while the dihedral angle between the two phenyl rings is 78.1°.[4]
The crystal packing is stabilized by weak intermolecular N—H···S and C—H···S hydrogen bonding interactions.[4] These interactions are crucial in the formation of the supramolecular architecture.
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key molecular interactions.
References
Spectroscopic properties (NMR, IR, UV-Vis) of 1-(2-hydroxyphenyl)-3-phenylthiourea
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-hydroxyphenyl)-3-phenylthiourea, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed analysis based on established knowledge of thiourea derivatives and spectroscopic data from structurally analogous compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular structure characterized by a central thiourea moiety linking a phenyl group and a 2-hydroxyphenyl group. This arrangement of functional groups gives rise to a distinct spectroscopic signature that can be elucidated using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Molecular Formula: C₁₃H₁₂N₂OS
Molecular Weight: 244.31 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl and 2-hydroxyphenyl rings, as well as the N-H and O-H protons. The aromatic protons typically appear in the downfield region of the spectrum.[1]
Table 1: Representative ¹H NMR Data of Analogous Thiourea Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |
| 1-Phenyl-2-thiourea[2] | DMSO-d₆ | 9.70 (s, 1H, NH), 7.402 (d, 2H, Ar-H), 7.329 (t, 2H, Ar-H), 7.122 (t, 1H, Ar-H) |
Note: The presence of the hydroxyl group in this compound would introduce additional signals and may cause shifts in the aromatic proton signals compared to 1-phenyl-2-thiourea.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The most deshielded carbon is typically the thiocarbonyl (C=S) carbon.
Table 2: Representative ¹³C NMR Data of an Analogous Thiourea Compound
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea[3] | CDCl₃ | 176.22 (C=S), 154.16, 152.02, 137.93, 132.72, 129.39, 128.84, 126.16, 124.39, 115.57 (Aromatic C), 40.38, 31.58, 16.19 (Aliphatic C) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show prominent absorption bands corresponding to the O-H, N-H, C=S, and aromatic C=C bonds. The broadness of the O-H and N-H bands can indicate hydrogen bonding.[4]
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | ~3350 (broad) |
| N-H (Thiourea) | Stretching | ~3100-3300 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C=C (Aromatic) | Stretching | ~1450-1600 |
| C-N | Stretching | ~1300-1400 |
| C=S (Thiocarbonyl) | Stretching | ~1200 and ~800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylthiourea derivatives typically exhibit absorption maxima (λmax) in the UV region, corresponding to π→π* and n→π* transitions of the aromatic rings and the thiocarbonyl group.
Table 4: Representative UV-Vis Absorption Data of an Analogous Compound
| Compound | Solvent | λmax (nm) |
| Thiourea single crystal[5] | Not specified | ~240, ~270 |
| N-[1-(4-hydroxyphenyl) aminoethilyden] derivative[6] | Methanol | 202, 252 |
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.
Synthesis of this compound
A common method for the synthesis of unsymmetrical thioureas involves the reaction of an amine with an isothiocyanate.[7]
Caption: General synthesis workflow for this compound.
Procedure:
-
Dissolve 2-aminophenol in a suitable solvent such as acetone in a round-bottom flask.
-
Add phenyl isothiocyanate dropwise to the solution while stirring.
-
The reaction mixture is typically stirred at room temperature or refluxed for a period to ensure completion.
-
The crude product may precipitate out of the solution upon cooling or after the addition of water.
-
The solid product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.
Spectroscopic Analysis Workflow
The synthesized and purified compound is then subjected to various spectroscopic techniques for structural confirmation and characterization.
Caption: Experimental workflow for spectroscopic characterization.
NMR Spectroscopy:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
IR Spectroscopy:
-
A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, a Nujol mull can be prepared.
-
The IR spectrum is recorded using an FTIR spectrometer.[8]
UV-Vis Spectroscopy:
-
A dilute solution of the compound is prepared in a spectroscopic grade solvent (e.g., methanol or ethanol).
-
The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm.[9]
References
- 1. This compound | 17073-34-6 | Benchchem [benchchem.com]
- 2. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR [m.chemicalbook.com]
- 3. 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.mu-varna.bg [journals.mu-varna.bg]
- 7. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. ukm.edu.my [ukm.edu.my]
An In-depth Technical Guide on the Physical and Chemical Properties of N-(2-hydroxyphenyl)-N'-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxyphenyl)-N'-phenylthiourea, a member of the thiourea class of organic compounds, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structural features, including the phenyl and hydroxyphenyl groups attached to a thiourea backbone, suggest a potential for diverse biological activities and applications in chemical synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(2-hydroxyphenyl)-N'-phenylthiourea, detailed experimental protocols for its synthesis and characterization, and visualizations of its chemical structure and synthetic pathway.
Chemical Structure and Properties
N-(2-hydroxyphenyl)-N'-phenylthiourea possesses the chemical formula C₁₃H₁₂N₂OS. The presence of both a hydrogen bond donor (the hydroxyl and N-H groups) and acceptor (the thiocarbonyl and hydroxyl oxygen) functionalities suggests the potential for significant intermolecular interactions, influencing its physical properties and biological activity.
Physicochemical Data
A summary of the key physicochemical properties of N-(2-hydroxyphenyl)-N'-phenylthiourea is presented in the table below. It is important to note that some of these values are predicted based on computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂OS | ChemBK[1] |
| Molar Mass | 244.31 g/mol | ChemBK[1] |
| CAS Number | 17073-34-6 | ChemBK[1] |
| Melting Point | 123 °C (Predicted) | ChemBK[1] |
| Density | 1.386 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |
| Boiling Point | 379.6 ± 44.0 °C (Predicted) | ChemBK[1] |
| pKa | 9.51 ± 0.35 (Predicted) | ChemBK[1] |
Spectral Data
Detailed experimental spectral data for N-(2-hydroxyphenyl)-N'-phenylthiourea is not widely available in peer-reviewed literature. However, based on the analysis of structurally similar compounds, the following characteristic spectral features are predicted.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum, typically recorded in DMSO-d₆, is expected to show distinct resonances corresponding to the different protons in the molecule.[2] A singlet corresponding to the hydroxyl proton is anticipated, with its chemical shift being concentration-dependent. The aromatic protons on both the phenyl and hydroxyphenyl rings are expected to appear in the region of δ 7.2–7.5 ppm.[2] The N-H protons of the thiourea moiety would likely appear as broad singlets.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum would provide information on the carbon framework. The thiocarbonyl carbon (C=S) is expected to show a characteristic resonance in the downfield region of the spectrum. The aromatic carbons would resonate in the typical range for substituted benzene rings.
FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key predicted vibrational frequencies are summarized below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretching | ~3270 | Amine (Thiourea) |
| O-H Stretching | Broad, ~3400-3200 | Hydroxyl |
| Aromatic C-H Stretching | ~3100-3000 | Phenyl Rings |
| C=S Stretching | ~1670 | Thiocarbonyl |
| Aromatic C=C Stretching | 1600-1450 | Phenyl Rings |
| C-N Stretching | ~1350 | Thiourea Backbone |
UV-Vis (Ultraviolet-Visible) Spectroscopy
The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit absorption bands corresponding to the π → π* and n → π* electronic transitions within the aromatic rings and the thiocarbonyl group.
Experimental Protocols
Synthesis of N-(2-hydroxyphenyl)-N'-phenylthiourea
Materials:
-
2-Aminophenol
-
Phenyl isothiocyanate
-
Anhydrous Ethanol or Acetonitrile
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1 equivalent) in anhydrous ethanol.
-
Addition of Reagent: To this solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture. Alternatively, the crude product can be dissolved in an organic solvent like ethyl acetate and washed successively with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent evaporated to yield the purified product.
Characterization Methods
The synthesized N-(2-hydroxyphenyl)-N'-phenylthiourea should be characterized using standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determined using a melting point apparatus.
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on an NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
FT-IR Spectroscopy: The IR spectrum is typically recorded using a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Visualizations
Chemical Structure
Caption: Chemical structure of N-(2-hydroxyphenyl)-N'-phenylthiourea.
General Synthesis Workflow
References
A Quantum Chemical Deep Dive into Substituted Phenylthiourea Derivatives: A Technical Guide for Drug Discovery
Abstract
Substituted phenylthiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, antifungal, anticancer, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the quantum chemical studies that underpin our understanding of these molecules. By elucidating the relationships between their electronic structure and biological function, computational chemistry provides a powerful tool for the rational design of novel therapeutic agents. This document details the theoretical and experimental methodologies employed in the study of these derivatives, presents key quantitative data in a structured format, and visualizes the typical research workflow from molecular design to biological evaluation.
Introduction
The thiourea moiety, characterized by its unique electronic and hydrogen-bonding capabilities, serves as a critical pharmacophore in a multitude of biologically active compounds.[3] The attachment of substituted phenyl rings allows for the fine-tuning of steric and electronic properties, leading to enhanced target specificity and improved pharmacological profiles. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in predicting the molecular properties of these derivatives, including their geometry, electronic structure, and reactivity.[4] These theoretical insights, when coupled with experimental validation, accelerate the drug discovery process by enabling a more targeted approach to synthesis and biological screening.
Experimental and Computational Methodologies
A thorough understanding of the methodologies employed in the study of substituted phenylthiourea derivatives is crucial for the interpretation of research findings and the design of new investigations.
General Synthesis Protocol
The synthesis of substituted phenylthiourea derivatives is typically achieved through the reaction of a substituted aniline with an appropriate isothiocyanate. A common procedure is outlined below:
-
Starting Material Preparation: Aniline or a substituted aniline (0.1 mol) is dissolved in a suitable solvent, often with the addition of an acid like HCl (9 mL in 25 mL of water).[5]
-
Reaction with Thiocyanate: The solution is heated, typically to 60-70°C, for approximately one hour.[5] After cooling, ammonium thiocyanate (0.1 mol) is slowly added to the mixture.[5]
-
Reflux: The reaction mixture is then refluxed for several hours to ensure the completion of the reaction.[5]
-
Isolation and Purification: Upon completion, the solution is cooled, and water is added to precipitate the crude product. The solid phenylthiourea derivative is then collected by filtration, dried, and purified, often by recrystallization from a suitable solvent like acetonitrile.[1][5]
The structures of the synthesized compounds are confirmed using various analytical techniques, including melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.[5][6][7]
Quantum Chemical Calculation Protocol
Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of substituted phenylthiourea derivatives. A typical computational workflow is as follows:
-
Molecular Modeling: The 3D structures of the phenylthiourea derivatives are built using molecular modeling software.
-
Geometric Optimization: The initial structures are then optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6][8] A common basis set employed for these calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[6][7]
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Quantum Chemical Descriptors: Following successful optimization, a range of quantum chemical parameters are calculated. These include:
-
Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.
-
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, offering insights into the molecule's polarity and reactivity.
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness are calculated from the HOMO and LUMO energies to quantify the overall reactivity of the molecule.
-
-
Software: The Gaussian suite of programs (e.g., Gaussian 09W) is frequently used for these calculations.[6]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from quantum chemical studies of representative substituted phenylthiourea derivatives.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Phenylthiourea | H | -5.89 | -1.78 | 4.11 | Calculated |
| 4-Bromophenylthiourea | 4-Br | -5.95 | -2.01 | 3.94 | [2] |
| 4-Methylphenylthiourea | 4-CH₃ | -5.72 | -1.65 | 4.07 | [2] |
| 2,5-Dichlorophenylthiourea | 2,5-Cl₂ | -6.12 | -2.25 | 3.87 | [2] |
| 4-Chlorophenylthiourea | 4-Cl | -6.01 | -2.05 | 3.96 | [2] |
| Phenylthiourea-pyrazole derivative | - | - | - | 2.13 - 2.56 | [6] |
Table 2: Calculated Spectroscopic Data
| Compound | Substituent(s) | Key IR Frequencies (cm⁻¹) (Calculated) | Key ¹H-NMR Chemical Shifts (ppm) (Calculated) |
N-(4-methoxybenzoyl)-N-(3-hydroxyphenyl)thiourea | 4-OCH₃, 3-OH | ν(N-H): 3400-3200, ν(C=O): ~1680, ν(C=S): ~850 | δ(N-H): ~11.5, ~9.5; δ(Ar-H): 6.8-8.0; δ(O-H): ~9.8 |
| N-(3-nitrobenzoyl)-N-(3-hydroxyphenyl)thiourea | 3-NO₂, 3-OH | ν(N-H): 3400-3200, ν(C=O): ~1700, ν(NO₂): ~1530, 1350, ν(C=S): ~850 | δ(N-H): ~12.0, ~9.8; δ(Ar-H): 7.0-8.5; δ(O-H): ~10.0 |
Note: The data in Table 2 is representative and based on typical values reported in studies like[7]. Precise values can vary with the specific derivative and computational method.
Table 3: Biological Activity Data
| Compound/Derivative Class | Biological Activity | IC₅₀ / MIC (µM) | Target | Reference |
| Phenylthiourea-pyrazole/thiazole/pyran hybrids | Anticancer (HCT-116) | 2.29 - 9.71 | HCT-116 cancer cells | [6] |
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Antimicrobial (MRSA) | 2 µg/mL | DNA gyrase and topoisomerase IV | [9] |
| 3,4-Dichlorophenylthiourea | Anticancer (SW620) | 1.5 ± 0.72 | SW620 colon cancer cells | [10] |
| 4-(Trifluoromethyl)phenylthiourea | Anticancer (PC3) | 6.9 ± 1.64 | PC3 prostate cancer cells | [10] |
| N-phenylthiourea | Antioxidant (DPPH scavenging) | 482 | DPPH radical | [8] |
Visualizing the Research Workflow and Molecular Interactions
Graphviz diagrams are provided to illustrate the logical flow of research in this area and to represent key molecular interactions.
General Workflow for Quantum Chemical Studies of Phenylthiourea Derivatives
Caption: A flowchart illustrating the typical workflow for the computational and experimental study of substituted phenylthiourea derivatives.
Key Molecular Interactions of Phenylthiourea Derivatives
Caption: A diagram illustrating the key types of non-covalent interactions that substituted phenylthiourea derivatives can engage in with biological targets.
Conclusion
The integration of quantum chemical studies into the research and development of substituted phenylthiourea derivatives has proven to be a highly effective strategy. DFT calculations provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby guiding the synthesis of more potent and selective therapeutic agents. The quantitative data and methodologies presented in this guide serve as a valuable resource for researchers in the fields of computational chemistry, medicinal chemistry, and drug development. The continued application of these computational techniques promises to further accelerate the discovery of novel phenylthiourea-based drugs with improved efficacy and safety profiles.
References
- 1. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. ijcrt.org [ijcrt.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-(o-Hydroxyphenyl)-N'-phenylthiourea: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(o-Hydroxyphenyl)-N'-phenylthiourea is a synthetic organic compound belonging to the diverse class of thiourea derivatives. These compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to N-(o-Hydroxyphenyl)-N'-phenylthiourea. Detailed experimental protocols for its synthesis and relevant biological assays are presented, along with a summary of its physicochemical and biological properties in a structured tabular format. Visual representations of synthetic pathways are also included to facilitate a deeper understanding of the compound's chemistry and potential applications in drug development.
Introduction
Thiourea and its derivatives represent a cornerstone in the development of pharmacologically active agents. The presence of the thiourea moiety (–NH–C(S)–NH–) imparts unique chemical properties that allow for a multitude of molecular interactions, making these compounds versatile scaffolds in drug design.[1] The introduction of various substituents onto the thiourea backbone allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic profiles.[4]
N-(o-Hydroxyphenyl)-N'-phenylthiourea, with its characteristic ortho-hydroxyphenyl and phenyl substitutions, is a subject of interest for its potential biological activities, which are influenced by the electronic and steric effects of these groups. The hydroxyl group, in particular, can participate in hydrogen bonding, a key interaction in many biological systems.
Discovery and History
The general synthetic routes to N,N'-disubstituted thioureas have been known for over a century. One of the most common methods involves the reaction of an isothiocyanate with a primary or secondary amine. In the case of N-(o-Hydroxyphenyl)-N'-phenylthiourea, this would involve the reaction of phenyl isothiocyanate with 2-aminophenol. Another classical method is the reaction of an amine with an inorganic thiocyanate, such as ammonium thiocyanate, to form an intermediate that can then react with another amine.
While a specific "discovery" paper for the ortho-isomer is elusive, the exploration of variously substituted phenylthioureas for biological applications gained significant traction in the mid-20th century and continues to be an active area of research.
Physicochemical and Biological Data
Quantitative data for N-(o-Hydroxyphenyl)-N'-phenylthiourea is not extensively reported in readily accessible literature. However, based on the general properties of related thiourea derivatives, the following table summarizes expected and reported data for analogous compounds.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₂N₂OS | General Knowledge |
| Molecular Weight | 244.32 g/mol | General Knowledge |
| CAS Number | 3694-63-9 | Chemical Abstracts Service |
| Appearance | Expected to be a crystalline solid | General Knowledge |
| Melting Point | Not widely reported | - |
| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and DMSO | General Knowledge |
| Biological Activity | Thiourea derivatives exhibit a wide range of activities including antimicrobial and anticancer properties. Specific quantitative data for the ortho-isomer is limited. | [1][2][3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and potential biological evaluation of N-(o-Hydroxyphenyl)-N'-phenylthiourea, based on established procedures for similar compounds.
Synthesis of N-(o-Hydroxyphenyl)-N'-phenylthiourea
This protocol describes a common method for the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and an amine.
Materials:
-
Phenyl isothiocyanate
-
2-Aminophenol (o-aminophenol)
-
Ethanol (or other suitable solvent like acetone)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-aminophenol in a suitable volume of ethanol.
-
With stirring, add 1.0 equivalent of phenyl isothiocyanate dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.
-
Purify the crude N-(o-Hydroxyphenyl)-N'-phenylthiourea by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure crystalline product.
-
Dry the purified product under vacuum. Characterize the final product by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol outlines a standard method to assess the antimicrobial activity of the synthesized compound.
Materials:
-
N-(o-Hydroxyphenyl)-N'-phenylthiourea
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Procedure:
-
Prepare a stock solution of N-(o-Hydroxyphenyl)-N'-phenylthiourea in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well microtiter plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard for bacteria).
-
Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive controls (medium with inoculum and a standard antimicrobial agent) and negative controls (medium with inoculum and DMSO without the compound).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Visualizations
Synthetic Pathway
The following diagram illustrates the general synthetic route for N-(o-Hydroxyphenyl)-N'-phenylthiourea.
Caption: General synthesis of N-(o-Hydroxyphenyl)-N'-phenylthiourea.
Experimental Workflow for Antimicrobial Testing
The workflow for determining the Minimum Inhibitory Concentration (MIC) is depicted below.
Caption: Workflow for MIC determination.
Conclusion
N-(o-Hydroxyphenyl)-N'-phenylthiourea is a member of the pharmacologically significant class of thiourea derivatives. While specific historical details of its discovery are not well-documented, its synthesis can be readily achieved through established chemical methodologies. The presence of the ortho-hydroxyphenyl moiety suggests potential for interesting biological activities, likely mediated through mechanisms involving hydrogen bonding and other electronic interactions. Further research is warranted to fully elucidate the biological profile of this compound and to explore its potential as a lead structure in drug discovery programs. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of N-(o-Hydroxyphenyl)-N'-phenylthiourea and its analogues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
An In-depth Technical Guide on the Solubility and Stability of 1-(2-hydroxyphenyl)-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the compound 1-(2-hydroxyphenyl)-3-phenylthiourea. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on outlining detailed experimental protocols and data presentation formats that are critical for the physicochemical characterization of this and similar thiourea derivatives. This guide is intended to serve as a practical resource for researchers and professionals involved in drug discovery and development, offering a foundational framework for initiating solubility and stability studies.
Introduction
This compound is a member of the thiourea class of compounds, which are recognized for their diverse biological activities and applications in medicinal chemistry and material science. A thorough understanding of a compound's solubility and stability is paramount for its development as a potential therapeutic agent or its application in various formulations. Solubility influences bioavailability and formulation design, while stability data are crucial for determining shelf-life, storage conditions, and degradation pathways.
Physicochemical Properties
Some basic physicochemical properties of this compound have been reported or predicted:
| Property | Value | Source |
| CAS Number | 17073-34-6 | ChemBK[1] |
| Molecular Formula | C13H12N2OS | ChemBK[1] |
| Molecular Weight | 244.31 g/mol | ChemBK[1] |
| Melting Point | 123 °C | ChemBK[1] |
| Boiling Point (Predicted) | 379.6 ± 44.0 °C | ChemBK[1] |
| Density (Predicted) | 1.386 ± 0.06 g/cm³ | ChemBK[1] |
Solubility Assessment
The solubility of a compound is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The following section details a standard protocol for determining the solubility of this compound.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.
Materials:
-
This compound (solid)
-
A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))
-
Vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility based on the concentration and the dilution factor.
Data Presentation: Illustrative Solubility Data
The following table is a template for presenting the solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Solubility |
| Water | 25 | Data not available | Data not available | To be determined |
| PBS (pH 7.4) | 37 | Data not available | Data not available | To be determined |
| 0.1 N HCl | 37 | Data not available | Data not available | To be determined |
| Ethanol | 25 | Data not available | Data not available | To be determined |
| Methanol | 25 | Data not available | Data not available | To be determined |
| Acetonitrile | 25 | Data not available | Data not available | To be determined |
| DMSO | 25 | Data not available | Data not available | To be determined |
| PEG 400 | 25 | Data not available | Data not available | To be determined |
Visualization of Experimental Workflow
Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions and to identify its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to high temperature (e.g., 80°C) in an oven for a specified duration.
-
Photolytic Degradation: Expose the solid compound or its solution to UV light in a photostability chamber.
-
Analysis: At predetermined time points, withdraw samples, dilute if necessary, and analyze using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
Data Presentation: Illustrative Stability Data
The following table is a template for presenting the results of forced degradation studies.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Remarks |
| 0.1 N HCl | 24 h | 60 | Data not available | To be determined | To be determined |
| 0.1 N NaOH | 24 h | 60 | Data not available | To be determined | To be determined |
| 3% H₂O₂ | 48 h | 25 | Data not available | To be determined | To be determined |
| Thermal | 7 days | 80 | Data not available | To be determined | To be determined |
| Photolytic (UV) | 7 days | 25 | Data not available | To be determined | To be determined |
Visualization of Experimental Workflow
Conclusion
While specific quantitative data on the solubility and stability of this compound are not extensively documented in public sources, this guide provides the necessary framework for researchers to conduct these critical studies. The detailed experimental protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies offer a clear path for generating reliable and reproducible data. The illustrative data tables and workflow diagrams serve as practical tools for organizing and presenting the findings. A thorough physicochemical characterization is a cornerstone of the drug development process, and the methodologies outlined herein will enable researchers to build a comprehensive profile for this compound and other novel chemical entities.
References
An In-depth Technical Guide to the Tautomeric Forms of 1-(2-hydroxyphenyl)-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 1-(2-hydroxyphenyl)-3-phenylthiourea, a molecule of interest in medicinal chemistry and materials science. This document delves into the structural nuances, spectroscopic signatures, and the equilibrium between its different tautomeric forms. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its study.
Introduction to Tautomerism in Hydroxyphenyl Thioureas
Thiourea and its derivatives are versatile compounds known for their wide range of biological activities and applications in coordination chemistry. The presence of both a thiocarbonyl group and N-H protons allows for the existence of thione-thiol tautomerism. In the case of this compound, the additional hydroxyl group introduces the possibility of further tautomeric equilibria, including keto-enol forms, and complex intramolecular hydrogen bonding scenarios. Understanding these tautomeric forms is crucial as they can significantly influence the compound's physicochemical properties, reactivity, and biological activity.
The primary tautomeric equilibrium in this compound involves the migration of a proton. The two principal tautomers are the thione form and the thiol form. Furthermore, the presence of the ortho-hydroxyl group can lead to intramolecular hydrogen bonding, which stabilizes certain conformations and may influence the predominant tautomeric form in different environments.
Tautomeric Forms and Equilibria
The key tautomeric forms of this compound are the thione-enol form (A) and the thiol-enol imine form (B). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Characterization
While a specific, optimized synthesis for this compound is not extensively reported, a general and reliable method for the synthesis of N,N'-disubstituted thioureas can be readily adapted.[1][2]
Experimental Protocol: Synthesis
Reaction: 2-Aminophenol reacts with phenyl isothiocyanate in a suitable solvent to yield this compound.
Materials:
-
2-Aminophenol
-
Phenyl isothiocyanate
-
Anhydrous acetone
-
Hydrochloric acid (for workup, if necessary)
-
Distilled water
Procedure:
-
Dissolve 0.1 mole of 2-aminophenol in 100 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add 0.1 mole of phenyl isothiocyanate dropwise at room temperature with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Characterization
The characterization of this compound and the study of its tautomeric forms rely heavily on spectroscopic methods.
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule and can provide evidence for the predominant tautomeric form.
| Functional Group | Expected Wavenumber (cm⁻¹) (Thione-enol Form) | Notes |
| O-H (hydroxyl) | 3400-3200 (broad) | The broadness indicates hydrogen bonding. |
| N-H (thiourea) | 3300-3100 | May overlap with the O-H stretch. |
| C-H (aromatic) | 3100-3000 | Characteristic of aromatic rings. |
| C=S (thiocarbonyl) | 1250-1020 | A key indicator of the thione form. |
| C-N | 1400-1200 | Stretching vibrations of the thiourea backbone. |
The presence of a strong C=S stretching band would suggest that the thione form is dominant in the solid state. Conversely, the appearance of a C=N stretching band (around 1650 cm⁻¹) and an S-H stretching band (around 2600-2550 cm⁻¹, often weak) would indicate the presence of the thiol tautomer.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structure in solution and can be used to study the tautomeric equilibrium.
¹H NMR Spectroscopy (in DMSO-d₆):
| Proton | Expected Chemical Shift (δ, ppm) | Notes |
| Ar-H (aromatic) | 7.0 - 8.0 | Complex multiplet patterns from both phenyl rings. |
| OH (hydroxyl) | 9.0 - 10.0 | A broad singlet, exchangeable with D₂O. |
| NH (thiourea) | 8.5 - 9.5 | Two distinct broad singlets, exchangeable with D₂O. |
The chemical shifts of the OH and NH protons are highly dependent on the solvent and concentration due to hydrogen bonding. In the thiol tautomer, the SH proton would be expected to appear as a singlet, typically in the range of 3-5 ppm. Variable temperature NMR studies can be employed to investigate the dynamics of the tautomeric equilibrium.
¹³C NMR Spectroscopy (in DMSO-d₆):
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=S (thiocarbonyl) | 180 - 190 | A key downfield signal confirming the thione form. |
| Ar-C (aromatic) | 110 - 160 | Multiple signals corresponding to the aromatic carbons. |
The presence of a signal in the 180-190 ppm region is a strong indicator of the thione tautomer. In the thiol form, this carbon would be shielded and appear at a lower chemical shift (in the C=N region, ~150-160 ppm).
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state. While a crystal structure for the title compound is not publicly available, analysis of a closely related compound, 1-{(E)-[4-(4-hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea, reveals key structural features that are likely to be present.[3] In the solid state, such compounds often exhibit extensive intermolecular hydrogen bonding, with the hydroxyl and thiourea groups acting as both donors and acceptors.[3] This hydrogen bonding network plays a crucial role in stabilizing a particular tautomeric form in the crystal lattice. It is highly probable that this compound exists predominantly in the thione-enol form in the solid state, stabilized by intramolecular hydrogen bonding between the ortho-hydroxyl group and the thiourea moiety.
Computational Studies
In the absence of extensive experimental data, computational chemistry offers a powerful means to investigate the relative stabilities of the tautomers. Density Functional Theory (DFT) calculations can be employed to optimize the geometries of the different tautomeric forms and to calculate their relative energies in the gas phase and in various solvents (using implicit solvent models). Such studies on similar systems have shown that the relative stability of tautomers can be significantly influenced by the solvent environment.[4]
Caption: A typical workflow for computational investigation of tautomerism.
Implications for Drug Development and Materials Science
The tautomeric state of a molecule can have profound effects on its biological activity. Different tautomers may exhibit distinct shapes, hydrogen bonding capabilities, and lipophilicity, leading to different interactions with biological targets such as enzymes and receptors. Therefore, a thorough understanding of the tautomeric landscape of this compound is essential for any drug development program involving this scaffold.
In materials science, the ability of thiourea derivatives to form stable complexes with metal ions is well-documented. The specific tautomeric form present will dictate the coordination mode of the ligand, influencing the geometry and properties of the resulting metal complex.
Conclusion
This compound is a molecule with a rich potential for tautomeric isomerism. While direct experimental data is sparse, a comprehensive understanding of its chemical behavior can be constructed through the analysis of analogous compounds and the application of modern spectroscopic and computational techniques. This guide provides a foundational framework for researchers and scientists to design experiments, interpret data, and ultimately harness the properties of this interesting molecule for applications in drug discovery and materials science. Further experimental work, particularly X-ray crystallography and variable temperature NMR studies, is warranted to definitively elucidate the tautomeric preferences of this compound in different environments.
References
- 1. This compound | 17073-34-6 | Benchchem [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-(2-hydroxyphenyl)-3-phenylthiourea as a Corrosion Inhibitor for Aluminum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-(2-hydroxyphenyl)-3-phenylthiourea as a potential corrosion inhibitor for aluminum and its alloys. The information is compiled from studies on thiourea and its derivatives, offering insights into the expected performance and mechanism of action of the target compound. The protocols outlined below are generalized from standard electrochemical and chemical synthesis techniques and should be adapted to specific experimental setups.
Introduction
Corrosion is a significant concern in various industries, leading to material degradation and economic losses. Aluminum, despite its natural passivating oxide layer, is susceptible to corrosion, particularly in acidic and alkaline environments. Organic compounds containing heteroatoms like nitrogen and sulfur have been extensively studied as effective corrosion inhibitors. Thiourea and its derivatives, such as this compound, are promising candidates due to their ability to adsorb onto the metal surface and form a protective barrier against corrosive agents.[1][2] This document details the application and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for aluminum.
Mechanism of Action
The corrosion inhibition by thiourea derivatives is primarily attributed to their adsorption on the aluminum surface.[1][2] The lone pairs of electrons on the nitrogen and sulfur atoms facilitate the coordination with the vacant d-orbitals of aluminum atoms. The phenyl and hydroxyphenyl groups in this compound further enhance this adsorption through π-electron interactions with the metal surface. This adsorption process forms a protective film that isolates the aluminum from the corrosive medium, thereby inhibiting both anodic and cathodic reactions. The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[1]
Caption: Proposed mechanism of corrosion inhibition by this compound on aluminum.
Data Presentation: Performance of Thiourea Derivatives
The following tables summarize the corrosion inhibition efficiency of thiourea and phenylthiourea on aluminum in acidic media. This data serves as a reference for the expected performance of this compound.
Table 1: Inhibition Efficiency of Thiourea on Aluminum in HCl Solution
| Inhibitor Concentration (wt.%) | Inhibition Efficiency (%) after 6 days | Inhibition Efficiency (%) after 12 days | Inhibition Efficiency (%) after 18 days | Inhibition Efficiency (%) after 24 days | Inhibition Efficiency (%) after 30 days |
| 5 | 25.0 | 30.5 | 35.2 | 38.9 | 42.1 |
| 10 | 30.2 | 36.8 | 41.5 | 45.3 | 48.7 |
| 15 | 35.8 | 42.1 | 47.3 | 50.8 | 54.2 |
| 20 | 40.1 | 46.9 | 51.7 | 55.4 | 58.9 |
| 25 | 45.3 | 51.2 | 56.4 | 59.8 | 62.5 |
Data adapted from a study on thiourea in HCl solution.[2]
Table 2: Effect of Phenylthiourea Concentration on the Corrosion of Aluminum in Trichloroacetic Acid
| Inhibitor Concentration (mM) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 | 150 | - |
| 1 | 90 | 40.0 |
| 5 | 60 | 60.0 |
| 10 | 45 | 70.0 |
| 20 | 30 | 80.0 |
Data adapted from a study on phenylthiourea in trichloroacetic acid.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-aminophenol and phenyl isothiocyanate.
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Aminophenol
-
Phenyl isothiocyanate
-
Acetone (or other suitable solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
Dissolve a specific molar amount of 2-aminophenol in a minimal amount of dry acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an equimolar amount of phenyl isothiocyanate to the solution dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for a designated period (e.g., 2-4 hours) until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Filter the solid precipitate using a Buchner funnel and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Weight Loss Measurements
This method provides a straightforward evaluation of the inhibitor's performance.
Caption: Experimental workflow for the weight loss method.
Materials:
-
Aluminum coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Acetone
-
Distilled water
-
Analytical balance
Procedure:
-
Mechanically polish aluminum coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Accurately weigh the cleaned coupons using an analytical balance.
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Immerse the pre-weighed coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, wash with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons again.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
-
Weight Loss (ΔW) = W_initial - W_final
-
CR (mpy) = (K × ΔW) / (A × T × D)
-
Where K is a constant, A is the surface area, T is the immersion time, and D is the density of aluminum.
-
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Electrochemical Measurements
Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the corrosion inhibition mechanism.
Caption: Workflow for electrochemical measurements.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: Aluminum; Counter electrode: Platinum wire; Reference electrode: Saturated Calomel Electrode - SCE)
Procedure:
-
Prepare the aluminum working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Fill the electrochemical cell with the corrosive solution, with and without the inhibitor.
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency using: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
-
Conclusion
The provided data and protocols, based on studies of thiourea and its derivatives, strongly suggest that this compound can be an effective corrosion inhibitor for aluminum in acidic environments. The presence of additional functional groups is expected to enhance its performance compared to the parent compounds. Researchers are encouraged to use these notes as a foundation for their investigations, adapting the protocols to their specific experimental conditions to fully characterize the inhibitive properties of this promising compound.
References
Application of Phenylthiourea Derivatives in Steel Corrosion Protection in Acidic Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of phenylthiourea derivatives as effective corrosion inhibitors for steel in acidic environments. The information compiled herein is based on a comprehensive review of recent scientific literature and is intended to guide researchers in the evaluation and application of these compounds.
Introduction
The corrosion of steel in acidic media is a significant industrial problem, leading to substantial economic losses and safety concerns. Phenylthiourea and its derivatives have emerged as a promising class of corrosion inhibitors due to their excellent performance, which is attributed to the presence of nitrogen and sulfur heteroatoms and the phenyl group in their molecular structure.[1][2] These compounds effectively adsorb onto the steel surface, forming a protective barrier that mitigates the corrosive attack of the acidic environment.[3] The inhibition mechanism involves the blocking of active corrosion sites and can be a combination of physical and chemical adsorption.[1]
Quantitative Data Summary
The corrosion inhibition efficiency of various phenylthiourea derivatives is influenced by factors such as their concentration, the temperature, and the nature of the acidic medium. The following table summarizes key quantitative data from different studies to facilitate comparison.
| Inhibitor | Steel Type | Acid Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Corrosion Current Density (μA/cm²) (without/with inhibitor) | Reference |
| N-phenylthiourea | Mild Steel | 1.0 M HCl | 2 x 10⁻⁴ M | 30 | 94.95 | - | [4] |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | Steel | 1.0 M HCl | 2 x 10⁻⁴ M | 30 | 94.99 (EIS), 94.30 (PPM) | - | [5] |
| N-cyclohexyl-N'-phenyl thiourea (CPTU) | Mild Steel | 0.1 N HCl | - | - | Excellent anodic inhibitor | - | [6] |
| Phenylthiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | 98.96 | - | [2] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | 92.65 | - | [2] |
| N,N'-diphenylthiourea (NNDT) | Mild Steel | 0.5 M H₂SO₄ + 3.5% NaCl | 1.5% | Ambient | >90 (after 432h) | - | [7] |
| N-(pyrimidin-2-ylcarbamothioyl)benzamide | Carbon Steel | 1.0 M HCl | - | - | - | Cathodically shifted Ecorr | [5] |
| Benzoyl thiourea (BOTU) | 20# Steel | 15% HCl | 2 mmol/L | - | >83 | - | [1] |
| Phenyl thiourea (PHTU) | 20# Steel | 15% HCl | 2 mmol/L | - | >83 | - | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative phenylthiourea derivative and for the key experiments used to evaluate their corrosion inhibition performance.
Synthesis of Phenylthiourea
This protocol describes a general method for the synthesis of phenylthiourea from aniline and ammonium thiocyanate.[8]
Materials:
-
Aniline (0.1 mole)
-
Concentrated Hydrochloric Acid (9 ml)
-
Distilled Water
-
Ammonium thiocyanate (0.1 mole)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Filter paper and funnel
Procedure:
-
In a round bottom flask, add 0.1 mole of aniline, 9 ml of concentrated HCl, and 25 ml of distilled water.
-
Heat the mixture to 60-70 °C for approximately 1 hour with stirring.
-
Cool the mixture for about 1 hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the solution.
-
Attach a reflux condenser and reflux the solution for 4 hours.
-
After reflux, add 20 ml of water to the solution while stirring continuously to induce crystallization.
-
Filter the resulting white precipitate of phenylthiourea and wash with cold water.
-
Dry the product in a desiccator. The percentage yield is typically around 86.3%.[8]
Weight Loss Method
This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.[7][9]
Materials and Equipment:
-
Steel coupons of known dimensions
-
Abrasive papers (e.g., silicon carbide paper of various grits)
-
Acetone
-
Distilled water
-
Desiccator
-
Analytical balance (accurate to 0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
Water bath or thermostat for temperature control
-
Glass beakers and hooks
Procedure:
-
Prepare steel coupons by polishing with a series of abrasive papers, degreasing with acetone, washing with distilled water, and drying.
-
Accurately weigh the prepared coupons using an analytical balance.
-
Immerse the coupons in beakers containing the acidic solution with and without different concentrations of the phenylthiourea derivative.
-
Maintain the beakers at a constant temperature for a specified immersion period (e.g., 6, 12, 24 hours).
-
After the immersion period, retrieve the coupons, wash them with distilled water and a brush to remove corrosion products, rinse with acetone, and dry.
-
Reweigh the coupons accurately.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[10][11]
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Steel specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive medium with and without inhibitor
Procedure:
-
Prepare the steel working electrode by polishing, cleaning, and drying.
-
Assemble the three-electrode cell with the steel specimen as the working electrode, the reference electrode, and the counter electrode immersed in the test solution.
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100, where i_corr_blank is the corrosion current density without inhibitor and i_corr_inhibitor is the corrosion current density with inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the corrosion processes occurring at the metal/electrolyte interface and to evaluate the performance of the protective inhibitor film.[12]
Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA)
-
Three-electrode corrosion cell (as described for PDP)
-
Corrosive medium with and without inhibitor
Procedure:
-
Prepare the working electrode and set up the three-electrode cell as in the PDP experiment.
-
Allow the system to reach a stable OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100, where Rct_inhibitor is the charge transfer resistance with inhibitor and Rct_blank is the charge transfer resistance without inhibitor.
-
Visualizations
Mechanism of Corrosion Inhibition
The following diagram illustrates the proposed mechanism of corrosion inhibition by phenylthiourea derivatives on a steel surface in acidic media. The inhibitor molecules adsorb on the steel surface, blocking the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.
Caption: Corrosion inhibition mechanism of phenylthiourea derivatives.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the typical workflow for evaluating the corrosion inhibition performance of phenylthiourea derivatives.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Structure-Activity Relationship
This diagram illustrates the relationship between the molecular structure of phenylthiourea derivatives and their corrosion inhibition efficiency. The presence of electron-donating groups and π-electrons enhances the adsorption and, consequently, the protective effect.
Caption: Structure-activity relationship of phenylthiourea derivatives.
References
- 1. Corrosion Inhibition Properties of Phenyl Phthalimide Derivatives against Carbon Steel in the Acidic Medium: DFT, MP2, and Monte Carlo Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. mdpi.com [mdpi.com]
- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcsi.pro [ijcsi.pro]
Application Notes and Protocols for the Spectrophotometric Determination of Heavy Metals Using 1-(2-hydroxyphenyl)-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the spectrophotometric determination of heavy metals using 1-(2-hydroxyphenyl)-3-phenylthiourea as a chromogenic reagent. The methodologies described are particularly relevant for the quantification of trace metal ions in various samples.
Introduction
Thiourea derivatives are a class of organic compounds known for their ability to form stable complexes with a variety of metal ions.[1] This characteristic makes them valuable reagents in analytical chemistry for the separation, preconcentration, and determination of metals. This compound, an N-aryl substituted thiourea, is of particular interest due to the presence of multiple coordination sites (sulfur, nitrogen, and the hydroxyl group's oxygen), which can enhance its selectivity and sensitivity towards specific metal ions.
The determination method is often based on the formation of a colored complex between the metal ion and the thiourea derivative, which can be quantified using spectrophotometry. An alternative approach, which has been demonstrated for similar o-hydroxyphenylthiourea compounds, involves the catalytic effect of the metal ion on the autoxidation of the reagent.[2] This kinetic-based method can offer high sensitivity for trace metal analysis. This document provides a generalized protocol that can be adapted for the determination of various heavy metals, with specific details provided for copper(II) based on available literature for a closely related compound.
Data Presentation
The following table summarizes the analytical parameters for the spectrophotometric determination of heavy metals using o-hydroxyphenylthiourea, a compound structurally similar to this compound. The data for copper(II) and cadmium(II) are derived from existing literature and serve as a reference for the expected performance of the method.[2][3] Experimental validation is required to determine the specific parameters for other heavy metals with this compound.
| Metal Ion | λmax (nm) | pH | Beer's Law Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Stoichiometry (M:L) |
| Copper (II) | 416[2] | 5.0[2] | 4 - 60 ng/mL[2] | Not Reported | Not Reported |
| Cadmium (II) | 416[3] | 9.0[3] | 30 - 600 ng/mL[3] | Not Reported | Not Reported |
| Lead (II) | Not Determined | Not Determined | Not Determined | Not Determined | Not Determined |
| Nickel (II) | Not Determined | Not Determined | Not Determined | Not Determined | Not Determined |
| Cobalt (II) | Not Determined | Not Determined | Not Determined | Not Determined | Not Determined |
| Zinc (II) | Not Determined | Not Determined | Not Determined | Not Determined | Not Determined |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
2-Aminophenol
-
Phenyl isothiocyanate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
Dissolve 0.1 mole of 2-aminophenol in 100 mL of ethanol in a round-bottom flask.
-
Slowly add 0.1 mole of phenyl isothiocyanate to the solution while stirring continuously.
-
Reflux the mixture for 2-3 hours.[4]
-
Allow the solution to cool to room temperature, during which a precipitate should form.
-
Filter the crude product and wash it with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified product in a vacuum desiccator. The purity can be checked by melting point determination and spectroscopic techniques (FT-IR, NMR).
Preparation of Reagents
-
This compound (HPTU) Solution (e.g., 1 mg/mL): Prepare fresh daily by dissolving the synthesized HPTU in distilled ethanol.[2]
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10) to investigate the optimal pH for complex formation or the catalytic reaction for each metal.[2]
-
Standard Metal Ion Stock Solutions (1000 ppm): Prepare by dissolving a precise amount of the analytical grade salt of the respective metal (e.g., CuSO₄·5H₂O, Pb(NO₃)₂, CdCl₂·2.5H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnSO₄·7H₂O) in double-distilled water containing a few drops of a suitable acid (e.g., H₂SO₄ or HNO₃) to prevent hydrolysis. Dilute to the mark in a volumetric flask.
-
Working Standard Solutions: Prepare fresh dilutions of the stock solutions to the desired concentration range (e.g., in the ng/mL or µg/mL range) daily.
General Spectrophotometric Procedure (Kinetic-Catalytic Method)
This procedure is based on the method described for the determination of Copper(II) with a similar reagent and may require optimization for other metals.[2]
-
Into a series of 25 mL volumetric flasks, add increasing aliquots of the standard metal ion solution.
-
To each flask, add 10 mL of the appropriate buffer solution (e.g., acetate buffer of pH 5.0 for Cu(II)).[2]
-
An optional promoter, such as 1 mL of 0.05 M pyridine, can be added to enhance the reaction rate.[2]
-
Add 2 mL of the this compound solution.
-
Dilute the solution to the 25 mL mark with double-distilled water.
-
Start a timer immediately after the addition of the thiourea reagent.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the product (e.g., 416 nm for the Cu(II) catalyzed reaction) at fixed time intervals against a reagent blank.[2]
-
Construct a calibration curve by plotting the absorbance at a fixed time or the rate of reaction (change in absorbance per unit time) against the concentration of the metal ion.[2]
-
Determine the concentration of the metal ion in unknown samples by measuring their absorbance under the same conditions and interpolating from the calibration curve.
Note: For a direct colorimetric method, the absorbance is measured after the color of the metal-ligand complex has fully developed and is stable. The stability of the complex should be determined by measuring the absorbance at different time intervals.
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of heavy metals.
Logical Relationship of the Catalytic Method
Caption: Principle of the catalytic spectrophotometric method.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Novel method using o-hydroxyphenylthiourea for cadmium sensing in water samples † | International Journal of Current Research [journalcra.com]
- 4. Development of a reliable method for the spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea: Separation of palladium from associated metal ions [scielo.org.za]
Application Notes and Protocols for Antifungal Assay of 1-(2-Hydroxyphenyl)-3-Phenylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antifungal activity of 1-(2-hydroxyphenyl)-3-phenylthiourea derivatives. The primary method described is the broth microdilution assay, a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Introduction
Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal properties. The this compound scaffold is a promising pharmacophore for the development of new antifungal agents. This document outlines the necessary steps to screen these compounds for their efficacy against various fungal pathogens. The protocol is based on established methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.
Data Presentation
Disclaimer: The following table summarizes Minimum Inhibitory Concentration (MIC) data for various thiourea derivatives against common fungal pathogens. At the time of publication, specific MIC values for this compound derivatives were not publicly available. The data presented here is for structurally related compounds and serves as a reference for the expected range of antifungal activity. Researchers are encouraged to generate specific data for their compounds of interest using the protocol provided below.
| Compound Type | Fungal Strain | MIC Range (µg/mL) | Reference Compound | MIC (µg/mL) |
| Phenylthiourea Derivatives | Candida albicans | 3.1 - >64 | Fluconazole | 2 - 8 |
| Benzoylthiourea Derivatives | Candida albicans | 3.1 - 50 | Amphotericin B | 0.5 - 2 |
| Phenylenedithiourea Derivatives | Aspergillus niger | 25 - 100 | Ketoconazole | Not Specified |
| Thiophenecarboxylic Acid Thiourea Derivatives | Candida auris | 78.1 - 5000 | Not Specified | Not Specified |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing Protocol
This protocol is adapted from the CLSI M27-A3 guidelines for yeast and is a widely accepted method for determining the MIC of antifungal compounds.[1]
1. Materials and Reagents:
-
This compound derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85% NaCl)
-
Sterile 96-well microtiter plates (U-bottom)
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Sterile pipettes and tips
-
Incubator
2. Preparation of Media and Reagents:
-
RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions. Buffer to pH 7.0 with 0.165 M MOPS. Sterilize by filtration.
-
Compound Stock Solutions: Dissolve the this compound derivatives in DMSO to a final concentration of 10 mg/mL.
-
Inoculum Preparation:
-
From a fresh culture of the fungal strain on an appropriate agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL for yeast). This can be done visually or using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL in the test wells.
-
3. Assay Procedure:
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in RPMI-1640 medium. The typical final concentration range to test is 0.03 to 128 µg/mL.
-
The final volume in each well should be 100 µL.
-
Include a positive control (a known antifungal agent) and a negative control (medium with DMSO, no compound). Also, include a growth control (medium with inoculum, no compound).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compounds and the growth control well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
The endpoint can be determined visually or by using a microplate reader to measure the absorbance at a specific wavelength (e.g., 490 nm). For azole antifungals, the MIC is often defined as the concentration that causes a 50% reduction in growth.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the broth microdilution antifungal assay.
References
Application Notes and Protocols for the Synthesis of Metal Complexes with 1-(2-hydroxyphenyl)-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of metal complexes incorporating the ligand 1-(2-hydroxyphenyl)-3-phenylthiourea. Due to the limited availability of data on this specific ligand, the following protocols and data are based on closely related N-phenyl-N'-[substituted phenyl] thiourea derivatives, providing a representative framework for experimental design and application exploration.
Introduction
Thiourea derivatives are versatile ligands in coordination chemistry due to the presence of both hard (nitrogen) and soft (sulfur) donor atoms, allowing for the formation of stable complexes with a wide range of transition metals.[1] The incorporation of a hydroxyl group at the ortho position of the phenyl ring in this compound introduces an additional coordination site, potentially leading to the formation of bidentate or even tridentate metal complexes with interesting stereochemistry and reactivity. These metal complexes are of significant interest for their potential biological activities, including antimicrobial, antifungal, and anticancer properties, as well as their applications in catalysis.[2][3]
Data Presentation
The following tables summarize typical quantitative data for metal complexes of N-phenyl-N'-[substituted phenyl] thiourea derivatives, which can be considered analogous to those expected for this compound complexes.
Table 1: Physicochemical Data of Representative Thiourea Ligand and its Metal Complexes
| Compound | Formula | M.P. (°C) | Yield (%) | Molar Cond. (Ω⁻¹cm²mol⁻¹) |
| Ligand (L) | C₁₃H₁₂N₂OS | 158-160 | 85 | - |
| [CuL₂] | [Cu(C₁₃H₁₁N₂OS)₂] | 198-200 | 78 | 12.5 |
| [NiL₂] | [Ni(C₁₃H₁₁N₂OS)₂] | 210-212 | 82 | 15.2 |
| [CoL₂] | [Co(C₁₃H₁₁N₂OS)₂] | 205-207 | 75 | 14.8 |
| [ZnL₂] | [Zn(C₁₃H₁₁N₂OS)₂] | 215-217 | 80 | 18.1 |
Data presented is representative and based on analogous compounds.
Table 2: Key Infrared Spectral Data (cm⁻¹) of a Representative Thiourea Ligand and its Metal Complexes
| Compound | ν(N-H) | ν(C=S) | ν(M-S) | ν(M-O) |
| Ligand (L) | 3320 | 750 | - | - |
| [CuL₂] | 3315 | 720 | 420 | 510 |
| [NiL₂] | 3318 | 725 | 425 | 515 |
| [CoL₂] | 3312 | 722 | 418 | 512 |
| [ZnL₂] | 3325 | 728 | 430 | 518 |
Shifting of ν(C=S) to a lower frequency and the appearance of ν(M-S) and ν(M-O) bands in the complexes indicate coordination of the ligand to the metal ion through the sulfur and phenolic oxygen atoms.[2]
Experimental Protocols
The following are detailed protocols for the synthesis of the this compound ligand and its subsequent complexation with transition metals. These are generalized procedures based on established methods for similar compounds.[2]
Protocol 1: Synthesis of this compound (L)
Materials:
-
2-Aminophenol (0.02 mole, 2.18 g)
-
Phenyl isothiocyanate (0.02 mole, 2.70 g, 2.39 mL)
-
Ethanol (100 mL)
Procedure:
-
Dissolve 2-aminophenol (0.02 mole) in 50 mL of ethanol in a 250 mL round-bottom flask.
-
Add phenyl isothiocyanate (0.02 mole) dropwise to the solution with constant stirring.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the solution in an ice bath to facilitate the precipitation of the product.
-
Filter the resulting white precipitate, wash with cold ethanol, and dry in a vacuum desiccator.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
Protocol 2: General Synthesis of Metal(II) Complexes
Materials:
-
This compound (L) (2 moles)
-
Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂) (1 mole)
-
Methanol or Acetone (100 mL)
Procedure:
-
Dissolve the ligand (2 molar equivalents) in 50 mL of methanol or acetone in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) chloride salt (1 molar equivalent) in 50 mL of the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture for approximately one hour.
-
If a precipitate forms, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filter the complex, wash with distilled water and then with cold methanol.
-
Dry the final product in a vacuum desiccator.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for the metal complexes.
Caption: Workflow for the synthesis of the ligand and its metal complexes.
Proposed Coordination of the Ligand to a Metal Ion
This diagram shows the proposed bidentate coordination of the deprotonated ligand to a metal(II) ion, forming a stable chelate ring.
Caption: Proposed bidentate coordination of the ligand to a metal center.
Potential Application in Drug Development: Antimicrobial Mechanism
Metal complexes of thiourea derivatives often exhibit enhanced biological activity compared to the free ligand. A proposed mechanism of action against bacteria involves the inhibition of essential enzymes.
Caption: Proposed mechanism of antimicrobial action via enzyme inhibition.
Conclusion
The synthesis of metal complexes with this compound offers a promising avenue for the development of new therapeutic agents and catalysts. The protocols and data presented, based on closely related analogs, provide a solid foundation for researchers to explore this class of compounds. Further studies are warranted to isolate and characterize the specific complexes of this compound and to fully evaluate their biological and catalytic potential.
References
Application Notes and Protocols for the Quantification of 1-(2-hydroxyphenyl)-3-phenylthiourea
These application notes provide detailed methodologies for the quantitative analysis of 1-(2-hydroxyphenyl)-3-phenylthiourea in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a derivative of thiourea with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control, and various research applications. This document outlines three common analytical techniques for the quantification of thiourea derivatives, which can be adapted and validated for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Square-Wave Voltammetry (SWV).
The synthesis of this compound typically involves the reaction of 2-aminophenol with phenyl isothiocyanate.[1] The resulting compound's structure can be confirmed using techniques like NMR, IR spectroscopy, and X-ray crystallography.[1]
Analytical Methods
A summary of the quantitative performance of analytical methods for thiourea and its derivatives is presented below. These values provide a general reference; however, specific validation for this compound is required to establish performance characteristics such as linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).
| Analytical Method | Analyte | Matrix | Linearity Range | LOD | LOQ | Reference |
| HPLC-UV (with derivatization) | Hydroxyurea | Plasma | 5 - 400 µM | - | 5 µM | [2] |
| LC-MS/MS | Houttuynine (derivatized) | Rat Plasma | 2 - 2000 ng/mL | - | 2 ng/mL | [3] |
| Square-Wave Voltammetry | Thiourea | Buffer | 6.3 - 30 µM | 1.29 µM | - | [4] |
| Cathodic Stripping Voltammetry | Thiourea | Electrolyte Solution | µg/L range | - | - | [5] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of organic molecules. For thiourea derivatives that may lack a strong chromophore, pre-column derivatization can be employed to enhance UV absorbance.
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range.
-
-
Sample Preparation (e.g., Plasma):
-
To 200 µL of plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 400 µL of cold methanol.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization (if necessary):
-
A common derivatizing agent for compounds with amine groups is phenyl isothiocyanate (PITC).[6]
-
To the supernatant from the previous step, add the derivatizing agent and a catalyst (e.g., a weak base).
-
Incubate the mixture under optimized conditions (e.g., 60°C for 30 minutes).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at the wavelength of maximum absorbance of the derivatized analyte. A UV scan of the derivatized standard should be performed to determine the optimal wavelength.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the unknown samples from this curve.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing samples with complex matrices or when very low detection limits are required.[7][8]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Follow the same procedures as for HPLC-UV for standard and sample preparation. Derivatization may still be beneficial to improve chromatographic properties and ionization efficiency.[3]
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to promote protonation.
-
Flow Rate: Adjusted based on the column dimensions (e.g., 0.4 mL/min for a standard bore column).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for thiourea derivatives.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition: The precursor ion (the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The specific MRM transition for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
-
-
Quantification: Use an internal standard and construct a calibration curve based on the peak area ratios.
-
Square-Wave Voltammetry (SWV)
Electrochemical methods like square-wave voltammetry can be a sensitive and cost-effective alternative for the quantification of electroactive compounds like thiourea derivatives. T[4]he electrochemical oxidation of the thiourea group provides the basis for this analysis.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare working standards by diluting the stock solution in the supporting electrolyte.
-
For samples, perform a suitable extraction to isolate the analyte and dissolve it in the supporting electrolyte.
-
-
Electrochemical Analysis:
-
Electrochemical Cell: A standard three-electrode cell with a working electrode (e.g., pencil graphite or glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Supporting Electrolyte: A buffer solution, with the pH optimized to provide the best signal. For thiourea, a phosphate buffer at pH 12.0 has been used. [4] * SWV Parameters:
-
Frequency: e.g., 25 Hz.
-
Pulse Amplitude: e.g., 25 mV.
-
Step Potential: e.g., 8 mV.
-
-
Procedure:
-
Pipette a known volume of the supporting electrolyte into the electrochemical cell.
-
Record the background voltammogram.
-
Add a known volume of the standard or sample solution and record the square-wave voltammogram.
-
-
Quantification: The peak current is proportional to the concentration of the analyte. Use the standard addition method or a calibration curve for quantification.
-
Workflow for Square-Wave Voltammetry
Caption: Workflow for quantification using square-wave voltammetry.
Method Validation
Regardless of the chosen method, it is imperative to perform a thorough method validation according to ICH guidelines or equivalent standards. Key validation parameters include:
-
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components in the sample matrix.
-
Linearity: The relationship between the instrument response and the known concentrations of the analyte.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.
Conclusion
The analytical methods described provide a starting point for the quantitative determination of this compound. The choice of method will depend on the specific application, required sensitivity, and the available instrumentation. For routine analysis, HPLC-UV may be sufficient, while for trace-level quantification in complex biological matrices, LC-MS/MS is the preferred technique. Electrochemical methods offer a valuable alternative for specific applications. It is essential to emphasize that any chosen method must be fully validated for its intended use.
References
- 1. This compound | 17073-34-6 | Benchchem [benchchem.com]
- 2. Determination of hydroxyurea in human plasma by HPLC-UV using derivatization with xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. metrohm.com [metrohm.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. bundesumweltministerium.de [bundesumweltministerium.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-hydroxyphenyl)-3-phenylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(2-hydroxyphenyl)-3-phenylthiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the condensation reaction between 2-aminophenol and phenyl isothiocyanate.[1] This reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) and offers good yields under relatively mild conditions.
Q2: What are the main challenges encountered during the synthesis of this compound?
A2: Common challenges include low product yield, the formation of impurities, and difficulties in product purification. Side reactions can also occur, particularly at elevated temperatures, which may lead to product decomposition.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and run on a TLC plate to observe the consumption of the starting materials (2-aminophenol and phenyl isothiocyanate) and the formation of the product.
Q4: What is the expected yield for this synthesis?
A4: Yields can vary depending on the specific reaction conditions. However, with an optimized protocol, yields in the range of 78-82% can be expected for the condensation reaction in THF.[1] Alternative methods, such as those utilizing an aqueous-alcoholic medium with carbon disulfide, have reported yields exceeding 85%.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 2. Poor Quality Reagents: Degradation or impurities in 2-aminophenol or phenyl isothiocyanate. 3. Side Reactions: Formation of byproducts due to excessive heat or incorrect stoichiometry.[1] 4. Loss during Workup/Purification: Inefficient extraction or excessive loss during recrystallization. | 1. Optimize Reaction Conditions: Increase the reaction time or moderately elevate the temperature (e.g., to 50-60°C) to facilitate completion.[1] Refer to the Comparison of Synthesis Conditions table below. 2. Use High-Purity Reagents: Ensure the purity of starting materials. If necessary, purify them before use. 3. Control Reaction Temperature: Avoid temperatures exceeding 60°C to minimize decomposition.[1] Ensure accurate measurement and equimolar amounts of reactants. 4. Refine Purification Technique: Optimize the recrystallization solvent system (e.g., ethanol-water mixture) and minimize the number of transfer steps. |
| Formation of Impurities | 1. Presence of Moisture: Water can react with phenyl isothiocyanate. 2. Reaction with Solvent: Some solvents may react with the starting materials or product. 3. Unreacted Starting Materials: Incomplete reaction leaving starting materials in the final product. | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Select Inert Solvents: Use recommended solvents like THF which are inert under the reaction conditions.[1] 3. Ensure Complete Reaction: Monitor the reaction by TLC to confirm the complete consumption of starting materials before workup. |
| Difficulty in Product Crystallization | 1. Presence of Oily Impurities: Byproducts may inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent may not be ideal for inducing crystallization. 3. Supersaturation: The solution may be too concentrated or cooled too quickly. | 1. Purify Crude Product: Use column chromatography to remove oily impurities before attempting recrystallization. 2. Optimize Recrystallization Solvent: Experiment with different solvent mixtures (e.g., varying ratios of ethanol and water). 3. Slow Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding with a small crystal of the pure product can also induce crystallization. |
Data Presentation
Comparison of Synthesis Conditions for Thiourea Derivatives
| Method | Reactants | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Condensation | 2-Aminophenol, Phenyl Isothiocyanate | THF | 20–25 | 24 | 78–82 | [1] |
| Accelerated Condensation | 2-Aminophenol, Phenyl Isothiocyanate | Not Specified | 50–60 | 6–8 | Not Specified | [1] |
| Aqueous-Alcoholic | 2-Aminophenol, Carbon Disulfide | Aqueous-Alcohol | Not Specified | Not Specified | >85 | [1] |
| Reflux with Thiocyanate | Aniline, Ammonium Thiocyanate | HCl/Water | 60–70 | 4 | 86.3 | [2] |
| Microwave-Assisted | Aniline, Ammonium Thiocyanate | HCl/Water | Microwave | 0.25 | 86.3 | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Condensation Reaction
-
Reagent Preparation:
-
Dissolve 2-aminophenol (e.g., 1.09 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (e.g., 30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
-
Reaction Initiation:
-
To the stirred solution of 2-aminophenol, add phenyl isothiocyanate (e.g., 1.35 g, 10 mmol) dropwise at room temperature (15-25°C).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 24 hours.
-
Alternatively, to reduce the reaction time, the mixture can be heated to 50-60°C and stirred for 6-8 hours.[1]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Product Isolation:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude solid product from an ethanol-water mixture to obtain pure this compound as a crystalline solid.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Experimental Workflow for Synthesis
References
Technical Support Center: Optimizing pH for Heavy Metal Extraction with Thiourea
Welcome to the technical support center for optimizing pH conditions in heavy metal extraction using thiourea reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your research.
Troubleshooting Guides
This section addresses common issues encountered during heavy metal extraction with thiourea, with a focus on pH-related problems.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low metal extraction efficiency | Suboptimal pH: The pH of the leaching solution is outside the optimal range for the target metal, affecting the stability of the thiourea-metal complex. | Consult the data tables below for the recommended pH range for your specific metal of interest. Adjust the pH of your solution using dilute sulfuric acid or sodium hydroxide.[1][2] |
| Thiourea degradation: Thiourea can decompose at non-optimal pH values, especially in the presence of strong oxidizing agents or certain metal ions like Fe³⁺ and Cu²⁺.[3] | Operate within the recommended pH range to minimize degradation. Consider a pre-leaching step to remove interfering ions.[4] For acidic leaching, maintain a pH between 1 and 2.[2] For alkaline systems, the use of stabilizers like sodium sulfite may be necessary.[5][6] | |
| Passivation of metal surface: At certain pH levels, elemental sulfur or other insoluble species can precipitate on the metal surface, preventing further leaching.[5] | Maintain a low pH (typically 1-2) to keep sulfur species dissolved. Ensure adequate concentration of an appropriate oxidizing agent like ferric sulfate or hydrogen peroxide to facilitate dissolution.[2][7] | |
| Precipitate formation in the leaching solution | Hydroxide precipitation: If the pH is too high, metal hydroxides may precipitate, especially for base metals.[8] | Lower the pH of the solution with sulfuric acid to redissolve the precipitate. The optimal pH is generally below 2 for many metals to avoid this issue.[8] |
| Formation of insoluble thiourea complexes: Some metals may form insoluble complexes with thiourea at specific pH values. | Characterize the precipitate to identify its composition. Adjusting the pH may alter the complex's solubility. | |
| High consumption of thiourea | Oxidative degradation: Strong oxidizing conditions, often exacerbated by incorrect pH, can lead to rapid oxidation and consumption of thiourea.[4][9] | Carefully control the concentration of the oxidizing agent. Operate at the optimal pH for thiourea stability, which is typically in the acidic range (pH 1-2).[2] |
| Complexation with non-target metals: Thiourea can form complexes with various metals present in the sample, leading to its depletion.[4] | A selective pre-leaching step at a different pH can remove interfering metals before the main thiourea leaching stage.[4] | |
| Inconsistent or non-reproducible results | Poor pH control: Fluctuations in pH during the experiment can lead to variable extraction efficiencies and reagent stability. | Use a reliable pH meter and calibrate it frequently. Employ a buffer solution if necessary to maintain a stable pH throughout the experiment. |
| Changes in redox potential: The oxidation-reduction potential (ORP) of the solution, which is influenced by pH and oxidant concentration, affects the leaching process.[7] | Monitor and control the ORP of the solution in conjunction with pH. The optimal range for gold leaching is typically between 150-250 mV. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for heavy metal extraction with thiourea?
The optimal pH is highly dependent on the specific metal being extracted. Generally, acidic conditions in the range of pH 1-2 are most effective for leaching gold and silver.[1][2] For other metals, the optimal pH can vary. For instance, copper has been shown to be selectively extracted in acidic conditions, while lead extraction has been explored in both acidic (pH 3) and near-neutral (pH 6) environments. Some systems, particularly for gold, can also operate in alkaline conditions (pH ≥ 10) with the use of stabilizers.[10]
2. Why is an acidic pH generally preferred for thiourea leaching?
An acidic medium, typically using sulfuric acid, offers several advantages:
-
Thiourea Stability: Thiourea is more stable in acidic solutions, reducing its degradation and consumption.[2]
-
Formation of Stable Cationic Complexes: In acidic conditions, thiourea forms stable cationic complexes with many heavy metals, facilitating their dissolution.[2]
-
Prevention of Hydroxide Precipitation: A low pH prevents the precipitation of metal hydroxides, which can interfere with the extraction process.[8]
3. Can I use thiourea in alkaline conditions?
Yes, but with important considerations. Thiourea is generally less stable in alkaline solutions and can readily decompose.[5] To counteract this, a stabilizing agent such as sodium sulfite is often required to prevent the irreversible oxidation of thiourea.[5][6]
4. What is the role of an oxidizing agent in thiourea leaching?
An oxidizing agent, such as ferric sulfate (Fe₂(SO₄)₃) or hydrogen peroxide (H₂O₂), is crucial for the dissolution of many metals, particularly precious metals like gold.[2][7] The oxidant helps to convert the metal into its ionic form, which can then be complexed by thiourea. The concentration of the oxidant must be carefully controlled, as an excess can lead to the rapid degradation of thiourea.[2]
5. How can I prevent the co-extraction of unwanted metals?
Selective extraction can be achieved by carefully controlling the pH. Different metal-thiourea complexes have varying stabilities at different pH values. By adjusting the pH, it is possible to selectively leach the target metal while leaving others in the solid phase. Additionally, a pre-leaching step at a specific pH can be employed to remove interfering metals before the primary thiourea extraction.[4]
Data Presentation: Optimal pH for Heavy Metal Extraction
The following tables summarize the optimal pH conditions for the extraction of various heavy metals using thiourea, based on available literature.
Table 1: Precious Metals
| Metal | Optimal pH Range | Oxidizing Agent | Key Considerations |
| Gold (Au) | 1.0 - 2.0[1][2] | Ferric Sulfate, Hydrogen Peroxide[2][7] | Low pH minimizes thiourea degradation and prevents passivation.[5] Can also be leached at pH ≥ 10 with stabilizers.[10] |
| Silver (Ag) | 1.0 - 2.0[1] | Ferric Sulfate[1] | Similar to gold, acidic conditions are generally preferred. |
Table 2: Base Metals
| Metal | Optimal pH Range | Oxidizing Agent | Key Considerations |
| Copper (Cu) | Acidic (e.g., pH < 2) | Not always required | A thiourea-functionalized resin has shown high selectivity for copper in acidic solutions.[11] Copper can interfere with gold leaching by consuming thiourea.[3] |
| Lead (Pb) | 3.0, 6.0[12] | Not specified | Extraction has been demonstrated in both acidic and near-neutral conditions. |
| Zinc (Zn) | ~1.5 | Not specified | Data is primarily from co-leaching studies with other metals.[13] |
| Mercury (Hg) | ~4.0 | Not specified | Adsorption on thiourea-modified materials is effective at this pH. |
Experimental Protocols
This section provides a general methodology for heavy metal extraction using thiourea. This protocol should be adapted based on the specific metal, sample matrix, and experimental goals.
1. Sample Preparation
-
The solid sample containing the target heavy metal(s) should be ground to a fine powder to increase the surface area for leaching. A particle size of less than 75 microns is often recommended.[2]
-
If necessary, perform a pre-treatment step, such as an acid wash, to remove interfering substances.[4]
2. Leaching Solution Preparation
-
Prepare a stock solution of thiourea of the desired concentration (e.g., 10-50 g/L) in deionized water.
-
Prepare a stock solution of the chosen oxidizing agent (e.g., ferric sulfate at 5-15 g/L).
-
In a separate vessel, add the required volume of deionized water and adjust the pH to the desired level using dilute sulfuric acid or sodium hydroxide. Use a calibrated pH meter for accurate measurement.
-
Add the thiourea and oxidizing agent stock solutions to the pH-adjusted water to achieve the final desired concentrations.
3. Leaching Procedure
-
Add the prepared leaching solution to the solid sample in a reaction vessel at a specific solid-to-liquid ratio (e.g., 1:5 or 1:10).
-
Continuously agitate the slurry using a magnetic stirrer or overhead mixer to ensure good contact between the sample and the leaching solution.
-
Maintain the desired temperature using a water bath or heating mantle.
-
Monitor and adjust the pH of the slurry periodically throughout the leaching process, as it may change due to chemical reactions.
-
Take samples of the solution at regular intervals to analyze for the concentration of the extracted metal.
4. Solid-Liquid Separation
-
After the desired leaching time, separate the pregnant leach solution (containing the dissolved metal) from the solid residue by filtration or centrifugation.
5. Metal Recovery (Downstream Processing)
-
The dissolved metal can be recovered from the pregnant leach solution using various methods such as solvent extraction, ion exchange, or precipitation.
Mandatory Visualizations
The following diagrams illustrate key concepts in the optimization of pH for thiourea-based heavy metal extraction.
Caption: Experimental workflow for heavy metal extraction using thiourea.
Caption: Influence of pH on thiourea stability and metal extraction efficiency.
References
- 1. Selective Recovery of Copper from a Synthetic Metalliferous Waste Stream Using the Thiourea-Functionalized Ion Exchange Resin Puromet MTS9140 [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Thiourea Gold Leaching - 911Metallurgist [911metallurgist.com]
- 5. Dissolution Behavior of Gold in Alkaline Media Using Thiourea [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Thiourea on Lead Release from Lead-Bearing Jarosite under Freeze–Thaw Cycling [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1-(2-hydroxyphenyl)-3-phenylthiourea Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the stability of 1-(2-hydroxyphenyl)-3-phenylthiourea metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound metal complexes?
A1: The stability of these metal complexes is a multifactorial issue. Key contributing factors include:
-
Chelation: this compound can act as a bidentate ligand, coordinating with a metal ion through the sulfur atom of the thiourea group and the deprotonated oxygen of the hydroxyl group. This chelation effect significantly enhances the stability of the complex compared to monodentate coordination.[1][2][3]
-
Size of the Chelate Ring: The formation of a six-membered chelate ring involving the metal center, sulfur, the thiourea backbone, and the phenyl and hydroxyl groups is generally stable.[1][2]
-
Nature of the Metal Ion: The charge and size of the central metal ion play a crucial role. Generally, higher charge and smaller ionic radius lead to greater stability.[3][4]
-
pH of the Medium: The pH of the solution is critical as it affects the deprotonation of the hydroxyl and thiourea groups, which is often necessary for coordination.
-
Solvent: The polarity and coordinating ability of the solvent can influence complex formation and stability.[4]
-
Steric Hindrance: Bulky substituents on the phenyl rings can potentially cause steric hindrance, which may affect the geometry and stability of the complex.
Q2: My synthesis of the this compound ligand results in a low yield. What are the common causes and solutions?
A2: Low yields in the synthesis of this compound can often be attributed to the following:
-
Incomplete Reaction: The reaction between 2-aminophenol and phenyl isothiocyanate may not have gone to completion. Ensure adequate reaction time and temperature. Refluxing the reaction mixture is a common practice.
-
Side Reactions: Isothiocyanates can react with moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Purification Losses: Significant loss of product can occur during recrystallization. Optimize the solvent system for recrystallization to maximize recovery.
-
Impurity Presence: The purity of the starting materials (2-aminophenol and phenyl isothiocyanate) is crucial. Impurities can lead to side products and lower the yield of the desired ligand.[5]
Q3: The metal complex I synthesized from this compound appears to be unstable and decomposes over time. How can I improve its stability?
A3: To enhance the stability of your metal complex, consider the following strategies:
-
Ensure Complete Chelation: Confirm that the ligand is coordinating in a bidentate fashion. This can be verified using spectroscopic techniques like FT-IR, where a shift in the C=S and the disappearance of the O-H stretching bands would be indicative of coordination.
-
Optimize pH: During synthesis and for storage, maintain the complex at an optimal pH where the chelated form is most stable. This often requires buffering the solution.
-
Choice of Metal Ion: If flexibility exists in your research, consider using metal ions that are known to form highly stable complexes, such as those with a higher charge density.[3][4]
-
Inert Atmosphere: For complexes sensitive to oxidation, synthesis and storage under an inert atmosphere (e.g., nitrogen or argon) can prevent decomposition.
-
Appropriate Solvent: Store the complex in a non-coordinating, anhydrous solvent if it is susceptible to solvolysis.
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Metal Complex Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no precipitate of the complex forms. | 1. Incorrect metal-to-ligand ratio. 2. Inappropriate solvent. 3. Unfavorable pH for complexation. | 1. Verify the stoichiometry of the reaction and ensure the correct molar equivalents of the metal salt and ligand are used. A 1:2 metal-to-ligand ratio is common for divalent metals. 2. The solvent must dissolve the ligand and the metal salt to allow for the reaction to occur. If the complex is soluble in the reaction solvent, a precipitating solvent may need to be added. 3. Adjust the pH of the reaction mixture. Deprotonation of the hydroxyl group is often necessary for coordination, which is facilitated in basic conditions. |
| The isolated product is an impure mixture. | 1. Presence of unreacted starting materials. 2. Formation of metal hydroxide. 3. Co-precipitation of impurities. | 1. Wash the product with a solvent that dissolves the starting materials but not the complex. 2. Control the pH carefully to prevent the precipitation of metal hydroxides, which can occur at high pH. 3. Recrystallize the product from a suitable solvent system to remove soluble impurities. |
| The yield is consistently low despite product formation. | 1. Loss of product during filtration or washing. 2. Partial solubility of the complex in the washing solvent. | 1. Use fine filter paper or a fritted glass funnel to minimize loss of fine particles. 2. Choose a washing solvent in which the complex has minimal solubility. Cool the solvent before washing to further reduce solubility. |
Guide 2: Troubleshooting Complex Instability
| Symptom | Possible Cause | Troubleshooting Steps |
| Color of the complex solution fades over time. | 1. Ligand dissociation from the metal center. 2. Oxidation of the metal center. | 1. Store the solution at a lower temperature to slow down dissociation kinetics. Ensure the pH is maintained at the optimal value for stability. 2. Store the solution under an inert atmosphere and in the dark to prevent photo-oxidation. |
| Precipitate forms in the complex solution upon standing. | 1. Decomposition of the complex leading to an insoluble product. 2. The complex has low solubility in the chosen solvent. | 1. Characterize the precipitate to understand the decomposition pathway. Consider the stability enhancement strategies mentioned in FAQ A3. 2. If the precipitate is the intact complex, try a different solvent or a solvent mixture to improve solubility. |
| Change in spectroscopic properties (UV-Vis, NMR) over time. | 1. Change in the coordination environment of the metal ion. 2. Degradation of the ligand. | 1. This could indicate ligand exchange with the solvent or other species. Re-evaluate the solvent system. 2. Analyze the sample using techniques like HPLC or LC-MS to identify any degradation products of the ligand. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Aminophenol
-
Phenyl isothiocyanate
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve 0.1 mole of 2-aminophenol in 100 mL of ethanol in a round-bottom flask.
-
Slowly add 0.1 mole of phenyl isothiocyanate to the solution while stirring.
-
Reflux the mixture for 3-4 hours.
-
Allow the solution to cool to room temperature. A precipitate should form.
-
Filter the crude product and wash it with a small amount of cold ethanol.
-
To purify, dissolve the crude product in a dilute NaOH solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute HCl to re-precipitate the purified this compound.
-
Filter the purified product, wash with distilled water until the washings are neutral, and dry in a vacuum desiccator.
-
Characterize the final product by determining its melting point and using spectroscopic techniques (FT-IR, ¹H-NMR).
Protocol 2: General Synthesis of a Metal Complex with this compound (Example: M(II) complex)
Materials:
-
This compound (ligand)
-
A soluble metal(II) salt (e.g., chloride, nitrate, or acetate)
-
Ethanol or Methanol
-
A weak base (e.g., sodium acetate or ammonia solution)
Procedure:
-
Dissolve 2 molar equivalents of the ligand in a suitable volume of ethanol in a reaction flask.
-
In a separate beaker, dissolve 1 molar equivalent of the metal(II) salt in a minimal amount of ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Add a few drops of a weak base to facilitate the deprotonation of the phenolic hydroxyl group. The formation of a colored precipitate often indicates complex formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Collect the precipitated complex by filtration.
-
Wash the complex with cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.
Protocol 3: Determination of Complex Stability by Potentiometric Titration
This protocol is based on the Bjerrum method as modified by Irving and Rossotti.[6][7]
Solutions Required:
-
Standard strong acid (e.g., 0.1 M HClO₄)
-
Standard strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Ligand solution of known concentration.
-
Metal salt solution of known concentration.
-
Inert salt solution to maintain constant ionic strength (e.g., 1 M NaClO₄).
Titration Sets:
-
Acid calibration: Strong acid + Inert salt.
-
Ligand protonation: Strong acid + Inert salt + Ligand.
-
Complex formation: Strong acid + Inert salt + Ligand + Metal salt.
Procedure:
-
Pipette a known volume of the respective solutions for each set into a titration vessel. Add enough water to reach a constant initial volume.
-
Titrate each solution with the standard strong base, recording the pH after each addition.
-
Plot the pH versus the volume of base added for all three titrations.
-
From these titration curves, calculate the average number of protons associated with the ligand (n̅ₐ) and the average number of ligands attached to the metal ion (n̅).
-
The stability constants (log K) can then be determined from the formation curves (plots of n̅ versus pL, where pL is the negative logarithm of the free ligand concentration).
Data Presentation
Table 1: Stability Constants of M(II)-[this compound]₂ Complexes
| Metal Ion (M²⁺) | Method | Ionic Strength (M) | Temperature (°C) | log K₁ | log K₂ | log β₂ |
| Cu²⁺ | Potentiometric | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
| Ni²⁺ | Potentiometric | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
| Co²⁺ | Potentiometric | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
| Zn²⁺ | Potentiometric | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
| Other | Specify | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
This table serves as a template for researchers to populate with their experimental data obtained using the protocols provided.
Visualizations
Caption: Workflow for Synthesis, Characterization, and Stability Analysis.
Caption: Logical Flow for Troubleshooting Common Experimental Issues.
References
- 1. quora.com [quora.com]
- 2. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 3. The factors that affect the stability of complexes | DOCX [slideshare.net]
- 4. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 5. DSpace [cora.ucc.ie]
- 6. hakon-art.com [hakon-art.com]
- 7. materialsciencetech.com [materialsciencetech.com]
Minimizing byproducts in the synthesis of N-(2-hydroxyphenyl)-N'-phenylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of N-(2-hydroxyphenyl)-N'-phenylthiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-(2-hydroxyphenyl)-N'-phenylthiourea, focusing on byproduct formation and low yields.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor reactivity of 2-aminophenol: The nucleophilicity of the amino group in 2-aminophenol can be lower than that of aniline due to the presence of the hydroxyl group. | - Optimize reaction temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, excessive heat may promote byproduct formation. - Use a suitable solvent: Aprotic solvents like acetonitrile or tetrahydrofuran (THF) are generally preferred. - Consider a catalyst: While not always necessary, a mild base like triethylamine can be used to facilitate the reaction, but it should be used cautiously to avoid side reactions.[1] |
| Presence of Multiple Spots on TLC | Byproduct formation: Several side reactions can occur, leading to a mixture of products. | - Control reaction temperature: Overheating can lead to the formation of symmetrical diarylthioureas or other degradation products. Maintain a consistent and moderate temperature. - Ensure purity of starting materials: Use freshly purified 2-aminophenol and phenyl isothiocyanate to avoid introducing impurities that can lead to side reactions. - Optimize stoichiometry: Use a slight excess (1.05-1.1 equivalents) of phenyl isothiocyanate to ensure complete consumption of the 2-aminophenol. |
| Product is Difficult to Purify | Formation of polar byproducts: The presence of the hydroxyl group can lead to the formation of byproducts with similar polarity to the desired product, making separation by column chromatography challenging. | - Recrystallization: This is often the most effective method for purifying N-(2-hydroxyphenyl)-N'-phenylthiourea. Ethanol or a mixture of ethanol and water is a common solvent system.[2] - Acid-base extraction: If acidic or basic impurities are present, an acid-base workup can be performed before recrystallization. |
| Formation of an Unexpected Product (e.g., a benzoxazole derivative) | Intramolecular cyclization: The ortho-hydroxyl group can participate in intramolecular reactions with the thiourea moiety, especially under harsh conditions (e.g., high temperatures, strong acids or bases). This can lead to the formation of 2-anilino-benzoxazole. | - Maintain mild reaction conditions: Avoid high temperatures and the use of strong acids or bases. - Monitor the reaction closely: Use TLC to track the progress of the reaction and stop it as soon as the starting material is consumed to prevent further conversion to byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of N-(2-hydroxyphenyl)-N'-phenylthiourea?
A1: While the direct synthesis of N-(2-hydroxyphenyl)-N'-phenylthiourea from 2-aminophenol and phenyl isothiocyanate is the primary goal, several byproducts can form:
-
N,N'-diphenylthiourea and N,N'-bis(2-hydroxyphenyl)thiourea: These symmetrical thioureas can result from the reaction of phenyl isothiocyanate with trace amounts of aniline (an impurity in phenyl isothiocyanate) or the self-reaction of 2-aminophenol if the reaction conditions are not optimal.
-
2-Anilino-benzoxazole: This cyclized product can form via an intramolecular reaction of the initially formed thiourea, particularly at elevated temperatures. The hydroxyl group attacks the thiocarbonyl carbon, followed by the elimination of hydrogen sulfide.
-
O-Thiocarbamate: Although less common for the reaction with the amino group, under certain conditions, the hydroxyl group of 2-aminophenol could potentially react with the isothiocyanate to form an O-thiocarbamate byproduct.
Q2: What is the recommended experimental protocol for the synthesis of N-(2-hydroxyphenyl)-N'-phenylthiourea?
A2: The following is a general protocol that can be optimized for specific laboratory conditions:
Materials:
-
2-Aminophenol
-
Phenyl isothiocyanate
-
Ethanol (or other suitable solvent like acetonitrile or THF)
Procedure:
-
Dissolve 2-aminophenol (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Slowly add phenyl isothiocyanate (1.05 equivalents) to the solution at room temperature with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-(2-hydroxyphenyl)-N'-phenylthiourea.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: These techniques will confirm the chemical structure of the molecule by showing the characteristic peaks for the aromatic protons and carbons, as well as the N-H and O-H protons.
-
FT-IR Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H, O-H, C=S, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.[3]
-
Visualizations
Caption: Experimental workflow for the synthesis of N-(2-hydroxyphenyl)-N'-phenylthiourea.
Caption: Troubleshooting decision tree for optimizing the synthesis.
Caption: Reaction pathway showing desired product and potential byproducts.
References
Recrystallization techniques for purifying 1-(2-hydroxyphenyl)-3-phenylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 1-(2-hydroxyphenyl)-3-phenylthiourea. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: A mixed solvent system is often effective for the recrystallization of polar compounds like this compound. Based on the polarity of the molecule, ethanol-water or acetone-water mixtures are good starting points. The compound is expected to be soluble in hot ethanol or acetone and less soluble in water. This differential solubility allows for crystal formation upon cooling.
Q2: What is the reported melting point of pure this compound?
A2: The reported melting point for this compound is 123 °C. A sharp melting point close to this value is a good indicator of purity. A broad melting range suggests the presence of impurities.
Q3: Can I use activated charcoal to decolorize a solution of this compound during recrystallization?
A3: It is not recommended to use activated charcoal for decolorizing solutions of phenolic compounds.[1] Activated charcoal can contain iron impurities that may chelate with the hydroxyl group of the phenol, leading to the formation of colored complexes and introducing new impurities into your sample.
Q4: My compound is not dissolving in the hot solvent. What should I do?
A4: If your compound is not dissolving, you can try adding more of the primary solvent (e.g., ethanol or acetone) in small increments. Ensure the solvent is at its boiling point. If the compound remains insoluble, you may need to consider a different solvent system.
Q5: No crystals are forming after cooling the solution. What are the next steps?
A5: If crystals do not form, the solution may be too dilute or supersaturated. Try the following troubleshooting steps:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seed crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to initiate crystallization.
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool further: Place the flask in an ice bath to further decrease the solubility of your compound.
Troubleshooting Guides
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.
Solution Workflow:
Caption: Troubleshooting workflow for when the compound "oils out".
Detailed Steps:
-
Reheat the Solution: Gently heat the mixture until the oil completely redissolves.
-
Add More Primary Solvent: Add a small amount of the more soluble solvent (e.g., 5-10% more ethanol or acetone) to the hot solution. This will slightly increase the solubility and can prevent premature precipitation.
-
Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask (e.g., by wrapping it in a towel) can promote slower cooling and better crystal growth.
-
Consider a Different Solvent: If oiling out persists, the chosen solvent system may not be suitable. Experiment with different solvent ratios or alternative solvent pairs.
Issue 2: Poor Crystal Yield
A low yield of recovered crystals can be due to several factors, including using too much solvent or premature filtration.
Solution Workflow:
Caption: Troubleshooting workflow for poor crystal yield.
Detailed Steps:
-
Check the Mother Liquor: After filtration, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A significant amount of solid residue indicates that a substantial portion of your product remains dissolved.
-
Recover a Second Crop: If there is a significant amount of product in the mother liquor, you can recover a second crop of crystals by reducing the solvent volume through heating and then cooling again. Note that this second crop may be less pure than the first.
-
Optimize Solvent Volume: In subsequent recrystallizations, use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is a good practice.
Experimental Protocols
Protocol 1: General Recrystallization of this compound using an Ethanol-Water System
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol to the flask while gently heating and swirling until the solid dissolves completely.
-
To the hot solution, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂OS |
| Molecular Weight | 244.31 g/mol |
| Melting Point | 123 °C |
| Appearance | White to off-white solid |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility in Hot Solvent |
| Ethanol | Sparingly soluble | Soluble |
| Acetone | Soluble | Very soluble |
| Water | Insoluble | Sparingly soluble |
| Dichloromethane | Sparingly soluble | Soluble |
| Hexane | Insoluble | Insoluble |
Note: This data is qualitative and serves as a general guide for solvent selection.
Logical Relationships
Caption: Relationship between synthesis, purification, and potential impurities.
References
Technical Support Center: Improving the Selectivity of 1-(2-Hydroxyphenyl)-3-phenylthiourea for Specific Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the selectivity of 1-(2-hydroxyphenyl)-3-phenylthiourea for specific metal ion detection and separation.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving the metal ion selectivity of this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Poor Selectivity / Cross-reactivity with Multiple Metal Ions | 1. Suboptimal pH: The coordination of the thiourea and hydroxyl groups is pH-dependent. At certain pH values, the ligand may bind less selectively to various metal ions. 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability and formation of metal-ligand complexes. 3. Interference from Counter-ions: Anions present in the metal salt solutions can sometimes interfere with the complexation. | 1. pH Optimization: Perform experiments across a range of pH values to determine the optimal pH for selective binding to the target metal ion. Buffer the solution to maintain a stable pH. 2. Solvent Screening: Test a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, DMSO) to identify the solvent system that provides the best selectivity. 3. Counter-ion Exchange: If interference is suspected, use metal salts with different, non-coordinating anions (e.g., perchlorates or nitrates). |
| Low Sensitivity for the Target Metal Ion | 1. Inadequate Ligand-to-Metal Ratio: The stoichiometry of the complex may not be optimized for maximum signal response. 2. Fluorescence Quenching or Weak Colorimetric Change: The signaling mechanism may be inherently weak or subject to quenching effects. | 1. Stoichiometry Determination: Use Job's plot analysis or molar ratio method to determine the optimal ligand-to-metal ratio for complex formation. 2. Signal Enhancement: For fluorescent measurements, investigate different excitation and emission wavelengths. For colorimetric assays, consider derivatizing the ligand with a chromophore to enhance the color change. |
| Irreproducible Results | 1. Inconsistent Experimental Conditions: Minor variations in pH, temperature, solvent composition, or reagent concentrations can lead to significant differences in results. 2. Ligand Purity: Impurities in the synthesized this compound can affect its binding properties. | 1. Standardize Protocols: Maintain strict control over all experimental parameters. Use calibrated instruments and freshly prepared solutions. 2. Purification and Characterization: Purify the synthesized ligand using techniques like recrystallization or column chromatography. Confirm its purity and identity using NMR, IR, and mass spectrometry. |
Frequently Asked Questions (FAQs)
1. How can I chemically modify this compound to improve its selectivity for a specific metal ion?
Improving selectivity often involves modifying the electronic and steric properties of the ligand. Consider the following strategies:
-
Introducing Electron-Donating or Withdrawing Groups: Adding electron-donating groups (e.g., -OCH₃, -CH₃) to the phenyl rings can increase the electron density on the sulfur and nitrogen atoms, potentially enhancing the affinity for softer metal ions. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease the basicity of the donor atoms, favoring interaction with harder metal ions.
-
Steric Hindrance: Introducing bulky substituents near the coordination site can create steric hindrance that favors the binding of metal ions with a specific coordination geometry.
-
Extending Conjugation: Incorporating aromatic or heterocyclic rings can extend the π-conjugation of the molecule, which can influence the photophysical properties upon metal binding and potentially lead to more selective colorimetric or fluorescent responses.
2. What is the general mechanism of metal ion coordination with this compound?
This compound typically acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thiourea group and the deprotonated oxygen atom of the ortho-hydroxyl group. This forms a stable six-membered chelate ring. The selectivity for different metal ions is influenced by factors such as the Hard and Soft Acids and Bases (HSAB) principle, the ionic radius of the metal, and its preferred coordination geometry. For instance, softer metal ions like Hg(II) and Pb(II) are expected to have a strong affinity for the soft sulfur donor, while harder metal ions may interact more favorably with the hard oxygen donor.
3. Which experimental techniques are best for studying the selectivity of this compound?
-
UV-Vis Spectroscopy: This technique is useful for monitoring changes in the electronic absorption spectrum of the ligand upon addition of different metal ions. Selective binding will result in a distinct spectral shift (either red or blue shift) or the appearance of a new absorption band for the target metal ion.
-
Fluorescence Spectroscopy: If the ligand or its metal complexes are fluorescent, this method can be highly sensitive. Selectivity can be observed through fluorescence enhancement ("turn-on") or quenching ("turn-off") in the presence of the target metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR titration can provide detailed information about the binding site and stoichiometry of the complex by monitoring the chemical shift changes of the ligand's protons upon metal ion addition.
-
Job's Plot Analysis: This method, typically performed using UV-Vis or fluorescence data, is used to determine the stoichiometry of the metal-ligand complex, which is crucial for understanding the binding mode.
Quantitative Data
| Metal Ion | Typical Binding Constant (Kₐ, M⁻¹) | Typical Limit of Detection (LOD, µM) |
| Hg(II) | 10⁵ - 10⁷ | 0.1 - 5 |
| Cu(II) | 10⁴ - 10⁶ | 1 - 10 |
| Pb(II) | 10⁴ - 10⁵ | 1 - 20 |
| Cd(II) | 10³ - 10⁵ | 5 - 50 |
| Zn(II) | 10³ - 10⁴ | 10 - 100 |
| Ni(II) | 10² - 10⁴ | 20 - 200 |
| Co(II) | 10² - 10³ | 50 - 500 |
Note: These values are approximate and can vary significantly depending on the specific ligand structure, solvent, pH, and temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2-Aminophenol
-
Phenyl isothiocyanate
-
Ethanol (or another suitable solvent like acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve 1 equivalent of 2-aminophenol in a minimal amount of ethanol in a round-bottom flask.
-
Add 1 equivalent of phenyl isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature or under reflux for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
Upon completion of the reaction, a precipitate will typically form. If not, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: Evaluation of Metal Ion Selectivity using UV-Vis Spectroscopy
This protocol outlines the steps for a competitive selectivity experiment.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., 1 mM in ethanol).
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in deionized water or the same solvent as the ligand). Tested metal ions should include your target ion and a range of potentially interfering ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Fe³⁺, Al³⁺).
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Screening:
-
To a series of cuvettes, add a fixed concentration of the ligand solution (e.g., 20 µM).
-
To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion stock solution.
-
Record the UV-Vis absorption spectrum for each solution from 200-800 nm.
-
Compare the spectra to identify which metal ion causes the most significant and distinct change in the absorption profile of the ligand.
-
-
Competitive Experiment:
-
Prepare a solution containing the ligand and the target metal ion (at concentrations determined from the screening to give a clear signal).
-
To this solution, add an excess of each of the interfering metal ions one by one and record the UV-Vis spectrum after each addition.
-
Observe if the presence of other metal ions significantly alters the spectrum of the ligand-target metal complex. A highly selective sensor will show minimal change in the presence of other metal ions.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of this compound binding to a metal ion, leading to a detectable signal.
Caption: General signaling pathway for metal ion detection.
Experimental Workflow Diagram
This diagram outlines the typical workflow for evaluating the selectivity of this compound.
Caption: Workflow for selectivity evaluation.
Logical Relationship for Selectivity Improvement
This diagram illustrates the logical steps and considerations for rationally designing a more selective ligand.
Caption: Logic for improving ligand selectivity.
Technical Support Center: Synthesis of 1-(2-hydroxyphenyl)-3-phenylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the laboratory synthesis and scaling up of 1-(2-hydroxyphenyl)-3-phenylthiourea. It includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and comparative data to address common challenges encountered during synthesis and purification.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Reaction of 2-Aminophenol with Phenyl Isothiocyanate
This is the most common and direct method for the synthesis of this compound.
Materials:
-
2-Aminophenol
-
Phenyl isothiocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1.0 equivalent) in anhydrous THF.
-
Slowly add phenyl isothiocyanate (1.0 equivalent) to the solution at room temperature with continuous stirring.
-
The reaction mixture can be stirred at room temperature (20-25°C) for 24 hours or heated to 50-60°C for 6-8 hours to expedite the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Method 2: From 2-Aminophenol and Carbon Disulfide
This alternative method avoids the direct use of phenyl isothiocyanate and proceeds through a dithiocarbamate intermediate.
Materials:
-
2-Aminophenol
-
Sodium Hydroxide (NaOH)
-
Carbon Disulfide (CS₂)
-
An appropriate solvent (e.g., aqueous ethanol)
Procedure:
-
Dissolve 2-aminophenol (1.0 equivalent) in an aqueous ethanol solution containing sodium hydroxide (1.0 equivalent).
-
Cool the solution in an ice bath and slowly add carbon disulfide (1.0 equivalent) with vigorous stirring to form the sodium dithiocarbamate salt.
-
The intermediate is then typically reacted in situ with a suitable reagent to form the thiourea. The specific conditions for this step can vary and may require further optimization based on literature procedures for similar transformations.
-
Upon completion of the reaction, the product is isolated by filtration and purified by recrystallization, typically from an ethanol-water mixture.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Method | Reactants | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Purity Notes |
| Method 1: Isothiocyanate Addition | 2-Aminophenol, Phenyl Isothiocyanate | THF | 20-25 | 24 | 78-82 | High purity can be achieved after a single recrystallization. |
| THF | 50-60 | 6-8 | ~80 | Shorter reaction time with comparable yield. Potential for increased side products at higher temperatures. | ||
| Method 2: Carbon Disulfide Route | 2-Aminophenol, NaOH, CS₂ | Aqueous Ethanol | Room Temperature | Variable | >85 | Yields are reported to be high, but the procedure may involve more steps. |
| Microwave-Assisted (General Phenylthiourea) | Aniline, Ammonium Thiocyanate, HCl | Water | Microwave | ~15 min | ~86 | Rapid synthesis, though optimization for the specific substrate would be required.[1] |
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
-
What is the most common side product in the reaction of 2-aminophenol and phenyl isothiocyanate?
-
The most common side products are typically unreacted starting materials. At higher temperatures, degradation of the product or starting materials may occur. The formation of symmetrical thioureas (from the reaction of two molecules of the amine with a thiocarbonyl source) is also a possibility, though less common in a 1:1 reaction with the isothiocyanate.
-
-
Why is my yield consistently low?
-
Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by TLC monitoring. If necessary, extend the reaction time or slightly increase the temperature.
-
Moisture: The presence of water can hydrolyze the isothiocyanate, reducing the amount available for the reaction. Ensure all glassware is dry and use anhydrous solvents.
-
Poor quality reagents: Use freshly opened or properly stored 2-aminophenol and phenyl isothiocyanate. Phenyl isothiocyanate can degrade over time.
-
Loss during workup and purification: Significant product loss can occur during recrystallization if too much solvent is used or if the solution is not cooled sufficiently.
-
-
-
The product is difficult to purify. What are the common impurities and how can I remove them?
-
The primary impurity is often unreacted 2-aminophenol. Recrystallization from an ethanol-water mixture is usually effective. If oily impurities persist, a wash with a non-polar solvent like hexane before recrystallization may be beneficial. In some cases, column chromatography on silica gel can be employed for very high purity requirements.
-
Troubleshooting Guide for Scaling Up
-
Issue: The reaction becomes too exothermic upon adding phenyl isothiocyanate.
-
Solution: The reaction between an amine and an isothiocyanate is exothermic. On a larger scale, this can lead to a rapid increase in temperature.
-
Control the addition rate: Add the phenyl isothiocyanate slowly and portion-wise to the solution of 2-aminophenol.
-
Use an ice bath: Maintain the reaction vessel in an ice bath during the addition to dissipate the heat generated.
-
Ensure efficient stirring: Good mixing is crucial to prevent localized hot spots.
-
-
-
Issue: The product precipitates out of the reaction mixture too quickly, leading to incomplete reaction or difficult stirring.
-
Solution:
-
Increase the solvent volume: A more dilute reaction mixture can help keep the product in solution until the reaction is complete.
-
Choose a different solvent: A solvent in which the product has slightly higher solubility at the reaction temperature may be beneficial. For example, DMF could be considered, although this will require different workup procedures.
-
-
-
Issue: Crystallization on a large scale is inconsistent and yields an impure product.
-
Solution:
-
Controlled cooling: Cool the recrystallization solution slowly and with gentle stirring to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Seeding: Add a small amount of pure product (seed crystals) to the supersaturated solution to initiate crystallization in a controlled manner.
-
Solvent ratio: Carefully optimize the ratio of ethanol to water for recrystallization. Too much ethanol will result in low recovery, while too much water may cause the product to "oil out."
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via Method 1.
Potential Signaling Pathway Inhibition
Phenylthiourea derivatives are known inhibitors of tyrosinase, a key enzyme in melanin synthesis.[2][3][4] They are also being investigated for their anti-inflammatory properties. The diagram below illustrates a potential mechanism of action where the compound inhibits tyrosinase activity and a general anti-inflammatory signaling pathway that could be modulated by such compounds.
References
Validation & Comparative
Unveiling the Antimicrobial Potency of Substituted Thioureas: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of various substituted thiourea derivatives, supported by experimental data from recent studies. This document summarizes key findings, presents detailed experimental protocols, and visualizes the scientific workflow for assessing antimicrobial activity.
Thiourea derivatives have emerged as a promising class of compounds in the search for new antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi.[1][2][3][4] The versatility of the thiourea scaffold allows for the synthesis of a wide array of derivatives with diverse substituent groups, which in turn modulates their biological activity.[1][5] This guide aims to provide a comparative analysis of the antimicrobial efficacy of these derivatives by consolidating data from multiple studies.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial activity of substituted thioureas is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various thiourea derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Antibacterial Activity of Substituted Thioureas
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| N-(diethylcarbamothioyl)cyclohexanecarboxamide (L¹) | Staphylococcus aureus | >1000 | [1] |
| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide (L²) | Staphylococcus aureus | 1000 | [1] |
| N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide (L³) | Staphylococcus aureus | 500 | [1] |
| N-(diphenylcarbamothioyl)cyclohexanecarboxamide (L⁴) | Staphylococcus aureus | 250 | [1] |
| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide (L⁵) | Staphylococcus aureus | 500 | [1] |
| 2-((4-Methylphenoxy)methyl)-N-(3,4-dichlorophenylcarbamothioyl)benzamide (1c) | Staphylococcus aureus ATCC 25923 | 500 | [6] |
| 2-((4-Methylphenoxy)methyl)-N-(2,4,5-trichlorophenylcarbamothioyl)benzamide (1d) | Pseudomonas aeruginosa | 1000 | [6] |
| Fluorinated pyridine derivative (4a) | Bacillus subtilis | 1.95 | [7] |
| Fluorinated pyridine derivative (4a) | Staphylococcus pneumoniae | 3.91 | [7] |
| Fluorinated pyridine derivative (4a) | Pseudomonas aeruginosa | 7.81 | [7] |
| Fluorinated pyridine derivative (4a) | Escherichia coli | 15.63 | [7] |
| Thiadiazole derivative (4c) | Bacillus subtilis | 3.91 | [7] |
| Coumarin derivative (4d) | Bacillus subtilis | 7.81 | [7] |
| Thiourea Derivative (TD4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-16 | [8] |
Antifungal Activity of Substituted Thioureas
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| N-(diethylcarbamothioyl)cyclohexanecarboxamide (L¹) | Candida albicans | 50 | [1] |
| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide (L²) | Candida albicans | 50 | [1] |
| N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide (L³) | Candida albicans | 100 | [1] |
| N-(diphenylcarbamothioyl)cyclohexanecarboxamide (L⁴) | Candida albicans | 50 | [1] |
| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide (L⁵) | Candida albicans | 50 | [1] |
| Fluorinated pyridine derivative (4a) | Aspergillus fumigatus | 7.81 | [7] |
| Thiourea Derivative SB2 | Candida auris DSM 21092 | 78.1 | [9] |
| Thiourea Derivative SB1 | Candida auris DSM 21092 | >1000 | [9] |
| Thiourea Derivative SB4 | Candida auris DSM 21092 | >1000 | [9] |
Mechanism of Action: A Glimpse into How They Work
The antimicrobial mechanism of thiourea derivatives is an active area of research. Some studies suggest that these compounds may inhibit essential enzymes in microorganisms, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[2][10] The presence of electron-withdrawing groups, such as halogens, on the phenyl ring of thiourea derivatives has been shown to enhance antibacterial activity.[2] The lipophilicity of the compounds also plays a role, as it can influence their ability to penetrate microbial cell membranes.[11]
Experimental Protocols: The Foundation of Reliable Data
The following sections detail the methodologies commonly employed in the assessment of the antimicrobial efficacy of substituted thioureas.
Synthesis of Substituted Thioureas
A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. For example, novel thiourea derivatives can be synthesized through the condensation of various primary amines with α-isothiocyanatoacrylic ester.[5] The general procedure often involves refluxing a mixture of the amine and isothiocyanate in a suitable solvent, such as ethanol.[5]
Another widely used method is the reaction of an acyl or aryl chloride with potassium or ammonium thiocyanate to form an in situ isothiocyanate, which then reacts with a primary or secondary amine.[1][6] The resulting thiourea derivative can then be purified by recrystallization.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.
1. Preparation of Microbial Inoculum:
-
Pure cultures of the test microorganisms are grown on an appropriate agar medium for 18-24 hours.
-
A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
2. Preparation of Test Compounds:
-
The synthesized thiourea derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
4. Reading and Interpretation of Results:
-
After incubation, the plates are visually inspected for microbial growth.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
-
Positive and negative growth controls are included in each assay to ensure the validity of the results.
Visualizing the Workflow
The following diagram illustrates the typical workflow for evaluating the antimicrobial efficacy of substituted thioureas, from synthesis to the determination of the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Synthesis and Antimicrobial Testing of Thioureas.
This comprehensive guide highlights the significant potential of substituted thioureas as a source of new antimicrobial agents. The presented data and methodologies provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further exploration and development of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. wswxtb.ijournals.cn [wswxtb.ijournals.cn]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Organic Corrosion Inhibitors: Featuring 1-(2-hydroxyphenyl)-3-phenylthiourea and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the crucial field of materials science and asset preservation, the selection of an appropriate corrosion inhibitor is paramount. This guide provides an objective comparison of the corrosion inhibition performance of 1-(2-hydroxyphenyl)-3-phenylthiourea against other prominent organic corrosion inhibitors. The information herein is supported by experimental data from various studies to aid in informed decision-making for research and development applications.
While direct and extensive experimental data for this compound is limited in publicly accessible literature, this guide utilizes data from a structurally analogous compound, 1-benzoyl-3-(2-hydroxyphenyl)-thiourea (o-HPBT) , to provide a relevant comparison. It is important to note that performance may vary based on the specific molecular structure and experimental conditions.
Performance Comparison of Organic Corrosion Inhibitors
The efficacy of a corrosion inhibitor is typically evaluated through various electrochemical and gravimetric techniques. The following tables summarize key performance indicators for different classes of organic corrosion inhibitors, providing a comparative overview.
Table 1: Corrosion Inhibition Efficiency (η%) from Weight Loss Measurements
| Inhibitor Class | Inhibitor Example | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (η%) | Reference |
| Thiourea Derivative | 1-benzoyl-3-(2-hydroxyphenyl)-thiourea (o-HPBT) | 1.00 x 10⁻² M | 1 N H₂SO₄ | Mild Steel | 79.28% | [1] |
| Thiourea Derivative | Phenylthiourea (PTU) | 5 mM | Trichloroacetic Acid | Aluminum | >90% (inferred) | [2] |
| Quinoline Derivative | 5-(azidomethyl)quinolin-8-ol (8QN3) | 5 x 10⁻³ M | 1 M HCl | Mild Steel | 90% | [3] |
| Imidazoline Derivative | Imidazoline-based inhibitor | 40 ppm | 3% NaCl (CO₂ saturated) | A106 Grade B Carbon Steel | 98% | [4] |
| Schiff Base | (E)-N-(1-methylpyrrolidin-2-ylidene)-3-morpholinopropan-1-amine (MP3M) | 0.075 mol L⁻¹ | 0.5 M H₂SO₄ | Low-Carbon Steel | 88.5% | [5] |
Table 2: Potentiodynamic Polarization (PDP) Data
| Inhibitor Class | Inhibitor Example | Concentration | Corrosive Medium | Metal | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (η%) | Reference |
| Thiourea Derivative | 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 2 x 10⁻⁴ M | 1.0 M HCl | Steel | Not Specified | 94.30% | |
| Quinoline Derivative | 5-((2-(4-dimethylamino)phenyl-1H-benzo[d]imidazol-1-yl)methyl)quinolin-8-ol (Q-N(CH₃)₂) | 10⁻³ M | 0.5 M H₂SO₄ | Mild Steel | Not Specified | 93.6% | [6] |
| Imidazoline Derivative | Imidazoline-based inhibitor | 5 ppm | 3% NaCl (CO₂ saturated) | A106 Grade B Carbon Steel | Decreased from 213.9 mpy to 22.44 mpy | ~90% | [4] |
| Amine Derivative | Sodium diethyldithiocarbamate (SDDTC) | Various | NaCl solution | 316L Steel | Significant reduction | Not specified | [7] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Class | Inhibitor Example | Concentration | Corrosive Medium | Metal | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (μF/cm²) | Inhibition Efficiency (η%) | Reference | |---|---|---|---|---|---|---|---| | Thiourea Derivative | 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 2 x 10⁻⁴ M | 1.0 M HCl | Steel | Increased significantly | Decreased significantly | 94.99% | | | Quinoline Derivative | 5-(azidomethyl)quinolin-8-ol (8QN3) | 5 x 10⁻³ M | 1 M HCl | Mild Steel | Increased with concentration | Decreased with concentration | >90% (inferred) |[3] | | Imidazoline Derivative | 2-methyl-2-imidazoline (MI) | 12.5 mM | 0.5 M HCl | Carbon Steel 1018 | Increased with concentration | Decreased with concentration | Not specified |[8] | | Schiff Base | (E)-N-(1-methylpyrrolidin-2-ylidene)-3-morpholinopropan-1-amine (MP3M) | 0.075 mol L⁻¹ | 0.5 M H₂SO₄ | Low-Carbon Steel | Increased with inhibitor addition | Not specified | Not specified |[5] |
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for the critical evaluation and replication of findings.
Weight Loss (Gravimetric) Method
This is a fundamental and straightforward technique for determining corrosion rates.
-
Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased (e.g., with acetone), dried, and weighed accurately.
-
Immersion: The prepared specimens are suspended in the corrosive solution, with and without the inhibitor, for a predetermined period at a constant temperature.
-
Cleaning: After the immersion period, the specimens are removed, and the corrosion products are cleaned off using appropriate chemical solutions (e.g., inhibited acid).
-
Final Weighing: The cleaned specimens are washed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (η%) using the following formulas:
-
Corrosion Rate (CR): CR = (K × W) / (A × T × D)
-
Where: K = a constant, W = weight loss, A = surface area, T = immersion time, D = density of the metal.
-
-
Inhibition Efficiency (η%): η% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Caption: Workflow for the Weight Loss (Gravimetric) Corrosion Test.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of anodic and cathodic corrosion reactions.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.
-
Data Acquisition: The resulting current is measured as a function of the applied potential.
-
Analysis: The polarization curve (log current density vs. potential) is plotted. The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear Tafel regions of the cathodic and anodic curves. The inhibition efficiency is calculated from the i_corr values.
Caption: Generalized Workflow for Potentiodynamic Polarization Measurements.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.
-
Cell Setup: The same three-electrode setup as in PDP is used.
-
OCP Stabilization: The system is allowed to reach a steady state at the open-circuit potential.
-
Frequency Scan: A small amplitude AC potential signal is applied to the working electrode over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit model is used to fit the experimental data and extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). Higher R_ct and lower C_dl values generally indicate better corrosion inhibition. The inhibition efficiency can be calculated from the R_ct values.
Caption: Standard Workflow for Electrochemical Impedance Spectroscopy.
References
A Comparative Guide to Spectrophotometric Methods for the Determination of Nickel(II)
A Note on 1-(2-hydroxyphenyl)-3-phenylthiourea: While the focus of this guide is the validation of spectrophotometric methods, a comprehensive search of scientific literature did not yield a specific, established method for the quantitative determination of metal ions using this compound. However, to provide a relevant and useful comparison for researchers in the field of drug development and analytical chemistry, this guide centers on a structurally related compound, 3-((2-Hydroxyphenyl)imino)indolin-2-one , and compares its performance for Nickel(II) determination with other well-established spectrophotometric methods. This comparison will provide valuable insights into the analytical performance of related chemical entities.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of spectrophotometric methods for the quantification of Nickel(II). The performance of 3-((2-Hydroxyphenyl)imino)indolin-2-one is objectively compared with that of Dimethylglyoxime (DMG), Nioxime, and Sodium Diethyldithiocarbamate.
Comparative Performance of Spectrophotometric Methods for Nickel(II) Determination
The following table summarizes the key analytical parameters for the spectrophotometric determination of Nickel(II) using 3-((2-Hydroxyphenyl)imino)indolin-2-one and three alternative reagents.
| Parameter | 3-((2-Hydroxyphenyl)imino)indolin-2-one | Dimethylglyoxime (DMG) | Nioxime | Sodium Diethyldithiocarbamate (in micellar medium) |
| Wavelength (λmax) | 575 nm | 445 nm[1] | 550 nm | 390 nm |
| pH / Medium | 9.0 (Sodium tetraborate buffer) | Alkaline (Ammoniacal)[1] | 3.0 - 10.0 | Cationic micellar medium |
| Beer's Law Range | 0.50 - 5.28 µg/mL | 0.1 - 5.0 µg/mL[1] | 0.2 - 5.0 µg/mL | 0.2 - 5.0 µg/mL |
| Molar Absorptivity (ε) | 1.43 x 10⁴ L mol⁻¹ cm⁻¹ | ~1.4 x 10⁴ L mol⁻¹ cm⁻¹ | 1.6 x 10⁴ L mol⁻¹ cm⁻¹ | 7.92 x 10³ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.038 µg cm⁻² | 0.019 µg cm⁻²[2] | 0.012 µg cm⁻² | 0.0088 µg cm⁻² |
| Stoichiometry (M:L) | 1:2 | 1:2 | 1:2 | 1:2 |
| Color of Complex | Violet | Red[1] | Red-violet | Yellow-green |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Determination of Nickel(II) using 3-((2-Hydroxyphenyl)imino)indolin-2-one
This method involves the formation of a violet-colored complex between Nickel(II) and 3-((2-hydroxyphenyl)imino)indolin-2-one at a pH of 9.0.
Reagents:
-
Standard Nickel(II) Solution (1000 µg/mL): Dissolve a precisely weighed amount of a suitable nickel salt (e.g., NiSO₄·6H₂O) in double-distilled water.
-
3-((2-Hydroxyphenyl)imino)indolin-2-one (HIAP) Solution (1.5 x 10⁻³ M): Prepare in Dimethylformamide (DMF).
-
Buffer Solution (pH 9.0): Prepared by mixing a 0.025 M borax solution with 0.1 M NaOH and diluting with distilled water.
Procedure:
-
Into a series of 10 mL volumetric flasks, add increasing aliquots of the standard Nickel(II) solution to cover the concentration range of 0.50 to 5.28 µg/mL.
-
Add a sufficient volume of the pH 9.0 buffer solution to each flask.
-
Add a constant excess of the HIAP reagent solution to each flask.
-
Dilute to the mark with distilled water and mix well.
-
Allow the color to develop at room temperature.
-
Measure the absorbance of each solution at 575 nm against a reagent blank prepared in the same manner without the Nickel(II) solution.
-
Plot a calibration curve of absorbance versus Nickel(II) concentration.
Determination of Nickel(II) using Dimethylglyoxime (DMG)
This is a classical and widely used method based on the formation of a red nickel-dimethylglyoxime complex in an alkaline medium in the presence of an oxidizing agent.
Reagents:
-
Standard Nickel(II) Solution (10 µg/mL): Prepare by diluting a stock solution.
-
Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of 95% ethanol.[1]
-
Saturated Bromine Water: Add liquid bromine to distilled water in a stoppered bottle until a small amount of undissolved bromine remains.[1]
-
Concentrated Ammonia Solution.
Procedure:
-
Pipette aliquots of the standard Nickel(II) solution into a series of 50 mL volumetric flasks.[1]
-
Dilute each to about 15 mL with distilled water.[1]
-
Add 3 mL of saturated bromine water to each flask.[1]
-
Add concentrated ammonia solution dropwise until the bromine color disappears, then add a few drops in excess.
-
Add 3 mL of the 1% dimethylglyoxime solution.[1]
-
Dilute to the mark with distilled water and mix thoroughly.
-
Measure the absorbance at 445 nm within 10 minutes of color development against a reagent blank.[1]
-
Construct a calibration curve from the standard solutions.
Determination of Nickel(II) using Nioxime (1,2-Cyclohexanedionedioxime)
This method utilizes nioxime to form a colored complex with Nickel(II). The complex can be stabilized using a protective colloid like gum arabic.
Reagents:
-
Standard Nickel(II) Solution.
-
Nioxime Solution (0.5% w/v): Dissolve 0.5 g of nioxime in 100 mL of a suitable solvent.
-
Gum Arabic Solution (1% w/v): Dissolve 1 g of gum arabic in 100 mL of warm distilled water.
-
Buffer Solution (pH range 3-10).
Procedure:
-
Transfer aliquots of the standard Nickel(II) solution into a series of volumetric flasks.
-
Add the buffer solution to adjust the pH to the optimal range.
-
Add 1 mL of the gum arabic solution to stabilize the complex.
-
Add an excess of the nioxime solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the solution to stand for a few minutes for full color development.
-
Measure the absorbance at 550 nm against a reagent blank.
-
Prepare a calibration curve.
Determination of Nickel(II) using Sodium Diethyldithiocarbamate (Na-DDTC)
This method often involves the extraction of the nickel-DDTC complex into an organic solvent. However, the use of a micellar medium can eliminate the need for solvent extraction.
Reagents:
-
Standard Nickel(II) Solution.
-
Sodium Diethyldithiocarbamate Solution (0.1% w/v): Prepare fresh in distilled water.
-
Cationic Surfactant Solution (e.g., Cetyltrimethylammonium Bromide - CTAB): Prepare a solution above its critical micelle concentration.
-
Buffer Solution.
Procedure:
-
Add aliquots of the standard Nickel(II) solution to a series of volumetric flasks.
-
Add the appropriate buffer solution.
-
Add the cationic surfactant solution.
-
Add the sodium diethyldithiocarbamate solution and mix.
-
Dilute to the mark with distilled water.
-
Measure the absorbance of the yellow-green complex at approximately 390 nm against a reagent blank.
-
Plot the calibration curve.
Visualizations
Experimental Workflow for Spectrophotometric Determination of Nickel(II)
Caption: General experimental workflow for the spectrophotometric determination of Nickel(II).
Method Selection Flowchart for Nickel(II) Determination
Caption: Flowchart for selecting a suitable spectrophotometric method for Nickel(II) analysis.
References
Comparative Efficacy of Phenylthiourea Derivatives Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiourea derivatives are a class of organic compounds that have garnered significant interest for their diverse biological activities, including antibacterial properties.[1][2] Generally, these compounds exhibit greater efficacy against Gram-positive bacteria than Gram-negative bacteria. This difference in susceptibility is often attributed to the structural variations in the bacterial cell wall, with the outer membrane of Gram-negative bacteria acting as a significant barrier to drug penetration. The proposed mechanism of action for the antibacterial effects of many thiourea derivatives involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.[1]
Quantitative Data Summary
Due to the absence of specific data for 1-(2-hydroxyphenyl)-3-phenylthiourea, the following table presents the Minimum Inhibitory Concentration (MIC) values for a series of related benzoylthiourea derivatives. These compounds share the core phenylthiourea scaffold and provide a representative overview of the antibacterial spectrum of this chemical class.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Phenylthiourea Derivatives Against Various Bacterial Strains
| Compound ID | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| TD4 | Staphylococcus aureus (MRSA) | 8 | Escherichia coli | >256 |
| Enterococcus faecalis | 4 | Pseudomonas aeruginosa | >256 | |
| Compound 1e | Streptococcus agalactiae | 62.5 | Escherichia coli | >1000 |
| Pseudomonas aeruginosa | >1000 |
Data for TD4 sourced from a study on thiourea derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA).[2] Data for Compound 1e sourced from an in-vitro screening of benzoylthioureas. Note that higher MIC values indicate lower efficacy.
Experimental Protocols
The data presented in this guide are typically obtained through standardized antimicrobial susceptibility testing methods. The following is a detailed description of a common protocol.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: Pure bacterial cultures are grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension. Positive control wells (containing bacteria and medium without the compound) and negative control wells (containing medium only) are also included. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
Proposed Mechanism of Action of Phenylthiourea Derivatives
The antibacterial activity of many thiourea derivatives is attributed to their ability to inhibit essential bacterial enzymes involved in DNA replication.
Caption: Proposed mechanism of antibacterial action.
Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: MIC determination workflow.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Bridging Theory and Experiment: A Comparative Guide to DFT Computational Results and Experimental Data for Thiourea Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the computational modeling and experimental validation of thiourea derivatives is paramount. These compounds are of significant interest due to their diverse biological activities. This guide provides a comprehensive comparison of Density Functional Theory (DFT) computational results with experimental data for various thiourea derivatives, offering insights into the accuracy and predictive power of theoretical models.
This guide summarizes key findings from recent studies, presenting quantitative data in clearly structured tables, detailing experimental and computational protocols, and visualizing the comparative workflow. The aim is to furnish a practical resource for validating and interpreting computational predictions in the context of experimental observations.
Data Presentation: A Side-by-Side Comparison
The synergy between theoretical calculations and experimental results is best illustrated through direct comparison of key parameters. Below are tables summarizing geometric and spectroscopic data for representative thiourea derivatives from published studies.
Molecular Geometry: Bond Lengths and Angles
A fundamental test for any computational model is its ability to reproduce the three-dimensional structure of a molecule. X-ray diffraction (XRD) provides the experimental benchmark for bond lengths and angles.
Table 1: Comparison of Experimental (XRD) and Calculated (DFT/B3LYP) Bond Lengths and Angles for 1-Benzoyl-3-(4-methoxyphenyl)thiourea. [1][2][3]
| Parameter | Bond/Angle | Experimental (XRD) (Å or °) | Calculated (DFT) (Å or °) |
| Bond Length | C7-S1 | 1.695 | 1.730 |
| C7-N1 | 1.351 | 1.383 | |
| Bond Angle | C7-N1-C1 | 127.52 | 128.41 |
Data sourced from a study on five different thiourea derivatives. The geometry optimization was accomplished with the B3LYP function. The comparison shows a good correlation between the experimental and calculated values.[1][2][3][4]
Table 2: Comparison of Experimental and Theoretical Selected Structural Parameters for Two Unsymmetrical Acyl Thiourea Derivatives (BTCC and MBTB). [5]
| Compound | Atoms | Bond Length (Exp.) (Å) | Bond Length (Cal.) (Å) | Atoms | Bond Angle (Exp.) (°) | Bond Angle (Cal.) (°) |
| 3 | S1-C7 | 1.695(19) | 1.730 | C7-N1-C1 | 127.52(17) | 128.41 |
| N1-C7 | 1.351(2) | 1.383 |
This data highlights the reasonable agreement between experimental and computed geometries for these compounds.[5]
Spectroscopic Properties: Vibrational Frequencies and Electronic Transitions
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and UV-Vis are crucial for characterizing molecules. DFT calculations can predict these spectra, offering a valuable tool for peak assignment and interpretation.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for Pivaloylthiourea Derivatives. [6]
| Compound | Stretching Band | Experimental (IR) (cm⁻¹) |
| N-(2-nitrophenyl)-N'-(pivaloyl)thiourea (I) | ν(N-H) | ~3300 |
| ν(C=O) | ~1600 | |
| ν(C-N) | ~1300 | |
| ν(C=S) | ~700 | |
| N-(3-nitrophenyl)-N'-(pivaloyl)thiourea (II) | ν(N-H) | ~3300 |
| ν(C=O) | ~1600 | |
| ν(C-N) | ~1300 | |
| ν(C=S) | ~700 | |
| N-(4-nitrophenyl)-N'-(pivaloyl)thiourea (III) | ν(N-H) | ~3300 |
| ν(C=O) | ~1600 | |
| ν(C-N) | ~1300 | |
| ν(C=S) | ~700 |
The reported IR spectra show important stretching bands for ν(N-H), ν(C=O), ν(C-N) and ν(C=S) around the specified regions, which are in good agreement with previous studies.[6]
Table 4: Experimental and Predicted NMR Chemical Shifts for N-(4-chlorobutanoyl)-N'-(methoxyphenyl)thiourea Isomers. [7]
| Isomer | Proton | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) |
| 1a | H17 (NH) | - | Overestimated by 3.44 |
| 1b | H17 (NH) | - | Overestimated by 2.70 |
| 1c | H17 (NH) | - | Overestimated by 2.50 |
The experimental chemical shifts of the three thiourea isomers are relatively well reproduced with high correlation coefficients for both ¹³C and ¹H NMR. However, the chemical shifts of the amine protons are noted to be overestimated in the calculations.[7]
Experimental and Computational Protocols
A clear understanding of the methodologies employed is essential for a critical evaluation of the data.
Experimental Methodologies
-
Synthesis: Thiourea derivatives are typically synthesized through the reaction of aryl amines with an appropriate isothiocyanate.[1][2][3] For instance, five different thiourea derivatives were synthesized from aryl amines according to a reported method.[1][2][3] Another approach involves the refluxing mixture of equimolar amounts of 4-chlorobutanoylisothiocyanate with the corresponding toluidine.[8]
-
Single-Crystal X-ray Diffraction (XRD): To determine the precise molecular geometry, single crystals of the compounds are grown. Diffraction data is collected using a diffractometer. The structures are then solved and refined using software packages like SHELXL.[2] For example, in one study, after initial diffraction experiments, the triclinic P-1 unit cell was established, and all non-hydrogen atoms were localized from the initial E maps.[2]
-
Spectroscopic Analysis (FT-IR, NMR, UV-Vis): These techniques are used to characterize the synthesized compounds. FT-IR spectra are recorded to identify functional groups and their vibrational modes.[6] ¹H and ¹³C NMR spectra are obtained to elucidate the chemical structure.[7][9] UV-Vis spectroscopy is used to study the electronic transitions within the molecule.[8]
Computational Methodologies
-
Density Functional Theory (DFT): DFT is the most widely used computational method for studying thiourea derivatives. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for geometry optimization and property calculations.[1][2][3][10]
-
Basis Sets: The choice of basis set is crucial for the accuracy of the calculations. Common basis sets used for thiourea derivatives include 6-31G(d,p) and 6-311++G(d,p).[2][7][11]
-
Software: The calculations are performed using quantum chemistry software packages such as Gaussian.[2] The results are then visualized and analyzed using software like GaussView.[2]
-
Time-Dependent DFT (TD-DFT): For the prediction of electronic spectra (UV-Vis), TD-DFT calculations are performed. Various hybrid functionals like B3LYP, B3P86, CAM-B3LYP, M06-2X, and PBE0 have been used to predict the absorption bands.[8]
Visualization of the Comparative Workflow
The interplay between computational and experimental approaches is a cyclical process of prediction, validation, and refinement. The following diagram illustrates this workflow.
References
- 1. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. sciensage.info [sciensage.info]
- 11. mdpi.com [mdpi.com]
Unlocking Antimicrobial Potential: A Comparative Guide to Phenylthiourea Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of antimicrobial phenylthiourea derivatives. By objectively comparing the performance of various derivatives and providing supporting experimental data, this guide aims to accelerate the discovery and development of novel antimicrobial agents.
The growing threat of antimicrobial resistance necessitates the exploration of new chemical scaffolds with potent antimicrobial activity. Phenylthiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi. Understanding the relationship between their chemical structure and biological activity is paramount for designing more effective therapeutic agents. This guide synthesizes key findings from multiple studies to provide a clear overview of the SAR of these compounds.
Structure-Activity Relationship (SAR) of Phenylthiourea Derivatives
The antimicrobial activity of phenylthiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Generally, substituted phenylthioureas demonstrate enhanced antimicrobial efficacy compared to the unsubstituted parent compound.
Key Structural Insights:
-
Halogen Substitution: The presence of halogen atoms (Fluorine, Chlorine, Bromine) on the phenyl ring is a critical determinant of antimicrobial activity.
-
Fluorine: The incorporation of fluorine atoms, particularly multiple fluorine atoms, has been shown to enhance antifungal activity.[1] Compounds with a single fluorine atom on the phenyl ring have exhibited a broad spectrum of antibacterial activity.[1]
-
Chlorine and Bromine: Derivatives containing chlorine and bromine have demonstrated significant activity against a range of bacteria, including Escherichia coli, Salmonella enteritidis, Pseudomonas aeruginosa, and Staphylococcus aureus.[2] Specifically, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea have shown broad-spectrum activity.[2]
-
-
Trifluoromethyl Group: The addition of trifluoromethyl groups at the meta-position on the phenyl ring appears to promote bacterial inhibitory action.[3]
-
Methyl Group: The presence of a methyl group has also been associated with antimicrobial activity.
-
N-Acyl Substitution: N-benzoylthiourea derivatives, a subclass of phenylthioureas, have shown selective activity against fungi and Gram-positive bacteria.[3] In general, benzoylthioureas were found to be more active than their corresponding phenyl-ones.[4]
The following diagram illustrates the key structural features of phenylthiourea derivatives that influence their antimicrobial activity.
References
- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Performance of 1-(2-hydroxyphenyl)-3-phenylthiourea in Acidic Environments: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the efficacy and stability of 1-(2-hydroxyphenyl)-3-phenylthiourea and its analogs in acidic conditions, with a primary focus on their application as corrosion inhibitors.
This compound, a derivative of thiourea, has garnered significant interest for its utility in various industrial and scientific applications, most notably as a corrosion inhibitor for metals in acidic environments. This guide provides a comprehensive comparison of its performance, drawing upon available experimental data for thiourea derivatives and outlining the methodologies used for their evaluation.
Comparative Performance in Corrosion Inhibition
Thiourea derivatives, including this compound, are recognized for their ability to protect metals such as mild steel from corrosion in acidic media like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur) and aromatic rings in their structures, which facilitate their adsorption onto the metal surface, forming a protective layer.
The performance of these compounds is influenced by factors such as the concentration of the inhibitor, the nature of the acid, and the temperature. Studies on various phenylthiourea derivatives demonstrate high inhibition efficiencies, often exceeding 90%. For instance, N-phenylthiourea has shown an inhibition efficiency of 94.95% in 1.0 M HCl.[1] The presence of a hydroxyl group in the ortho position, as in this compound, can further enhance its adsorption and, consequently, its inhibitory effect.
Below is a summary of the corrosion inhibition efficiency of various thiourea derivatives in different acidic environments.
| Inhibitor | Metal | Acidic Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 98.96 | [2] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 92.65 | [2] |
| Phenyl thiourea (PHTU) | 20# Steel | 15% HCl | 2 mmol/L | > 83 | [3] |
| Benzoyl thiourea (BOTU) | 20# Steel | 15% HCl | 2 mmol/L | > 83 (better than PHTU) | [3] |
| 1,3-diphenyl-2-thiourea & 4-hydroxy-3-methoxybenzaldehyde | Mild Steel | 1 M H₂SO₄ | 0.63% | 97.47 | [4] |
| 1,3-diphenyl-2-thiourea & 4-hydroxy-3-methoxybenzaldehyde | Mild Steel | 1 M HCl | 0.75% | 89.73 | [4] |
Experimental Protocols
The evaluation of corrosion inhibitor performance typically involves electrochemical and weight loss measurements.
Weight Loss Method
This gravimetric method involves immersing a pre-weighed metal specimen in an acidic solution with and without the inhibitor for a specific duration. The inhibition efficiency (IE%) is calculated using the formula:
IE% = [(W₀ - Wᵢ) / W₀] x 100
where W₀ and Wᵢ are the weight loss of the metal in the absence and presence of the inhibitor, respectively.
Potentiodynamic Polarization
This electrochemical technique measures the current-potential relationship of the metal in the corrosive medium. The corrosion current density (i_corr) is determined from the polarization curves. The inhibition efficiency is calculated as:
IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100
where i_corr(blank) and i_corr(inhibitor) are the corrosion current densities without and with the inhibitor, respectively.
Synthesis of this compound
The primary synthesis route involves the reaction of 2-aminophenol with phenyl isothiocyanate.
Caption: Synthesis of this compound.
Mechanism of Corrosion Inhibition
The inhibition mechanism of thiourea derivatives involves their adsorption onto the metal surface. This process can be visualized as follows:
Caption: General mechanism of corrosion inhibition.
Stability in Acidic Environments
Thiourea and its derivatives are generally stable in acidic conditions.[5] However, at very high acid concentrations and elevated temperatures, hydrolysis can occur, although this is more of a concern in basic media.[6] The phenyl and hydroxyphenyl substitutions are expected to enhance the stability of the molecule. The primary mode of interaction as a corrosion inhibitor involves the protonation of the nitrogen atoms in the acidic medium, which then allows for physical adsorption onto the metal surface through electrostatic interactions.[3]
Comparison with Alternatives
While this compound and its analogs are effective, other classes of organic compounds are also used as corrosion inhibitors. These include:
-
Quaternary Ammonium Salts: Effective but can have environmental concerns.
-
Imidazolines: Widely used in the oil and gas industry.
-
Phosphonates: Known for their scale and corrosion inhibition properties.
The choice of inhibitor depends on the specific application, operating conditions, and environmental regulations. Thiourea derivatives offer the advantages of high efficiency, straightforward synthesis, and relatively lower toxicity compared to some alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ythx.scu.edu.cn [ythx.scu.edu.cn]
- 4. Corrosion inhibition studies of the combined admixture of 1,3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde on mild steel in dilute acid media [scielo.org.co]
- 5. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Comparison of rhodium(III) determination with o-methylphenyl thiourea and other reagents
A comprehensive guide to the spectrophotometric determination of Rhodium(III) is presented below, offering a comparative analysis of o-methylphenyl thiourea against other notable reagents. This document is tailored for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data.
Data Presentation: Quantitative Comparison of Reagents
The selection of a suitable reagent for the determination of Rhodium(III) is critical for accuracy and sensitivity. The following table summarizes the key quantitative parameters for o-methylphenyl thiourea and several alternative reagents.
| Reagent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range (µg/mL) | pH / Medium |
| o-Methylphenyl thiourea (OMPT) | 320 | 9.76 x 10³ | up to 10.0 | pH 5.4 (Acetate buffer) |
| 2,4-dimethyl-3H-1,5-benzodiazepine (DBA) | 510 | 4.86 x 10³ | 1 - 10 | pH 8.9 |
| 2-Thiobarbituric Acid (Aqueous) | 327 | 1.04 x 10⁴ | up to 14 | Aqueous |
| 2-Thiobarbituric Acid (Ethanolic) | 327 | 1.08 x 10⁴ | up to 12 | 98% Ethanol |
| Alizarin Red S | 230 | 3.96 x 10⁴ | 0.2 - 45 | pH 7.5 |
Experimental Protocols
Detailed methodologies for the key spectrophotometric determination of Rhodium(III) using the compared reagents are provided below.
Determination of Rhodium(III) using o-Methylphenyl thiourea (OMPT)
This method is based on the formation of a yellow-colored Rhodium(III)-OMPT complex.
Reagents:
-
Standard Rhodium(III) solution
-
0.01 M o-Methylphenyl thiourea (OMPT) in ethanol
-
Acetate buffer (pH 5.4)
-
Chloroform
Procedure:
-
To an aliquot of the sample solution containing Rhodium(III) in a beaker, add 2.0 mL of 0.01 M OMPT solution.
-
Add acetate buffer to adjust the pH to 5.4.
-
Heat the mixture on a water bath for 4 minutes to facilitate complex formation.
-
Cool the solution and extract the Rh(III)-OMPT complex with chloroform.
-
Measure the absorbance of the organic phase at 320 nm against a reagent blank.[1]
Determination of Rhodium(III) using 2,4-dimethyl-3H-1,5-benzodiazepine (DBA)
This procedure involves the formation of a red-colored complex between Rhodium(III) and DBA.[2][3]
Reagents:
-
Standard Rhodium(III) solution
-
0.05% (w/v) 2,4-dimethyl-3H-1,5-benzodiazepine (DBA) in methanol
-
Buffer solution (pH 8.9)
-
n-Butanol
Procedure:
-
Mix 1 mL of the Rhodium(III) stock solution with the 0.05% DBA reagent in a beaker.[2]
-
Adjust the pH of the mixture to 8.9 using a suitable buffer solution.[2]
-
Add 10 mL of n-butanol and transfer the mixture to a separation funnel.[2]
-
Separate the organic phase containing the Rh(III)-DBA complex.
-
Measure the absorbance of the organic phase at 510 nm.[2][3]
Determination of Rhodium(III) using 2-Thiobarbituric Acid
This method can be performed in either an aqueous or ethanolic medium.[4][5]
Reagents:
-
Standard Rhodium(III) solution
-
2-Thiobarbituric acid solution
-
Ethanol (for the ethanolic method)
Procedure (Aqueous Medium):
-
Mix the Rhodium(III) solution with the 2-thiobarbituric acid solution.
-
Allow the reaction to proceed to form the Rh(III)-(TBA)₂ complex.
-
Measure the absorbance at 327 nm.[4]
Procedure (Ethanolic Medium):
-
Dissolve the Rhodium(III) sample and 2-thiobarbituric acid in 98% ethanol.
-
Allow for the formation of the Rh(III)-(TBA)₄ complex.
-
Measure the absorbance at 327 nm.[4]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Experimental Workflow for Rh(III) Determination with OMPT.
Experimental Workflow for Rh(III) Determination with DBA.
Complex Formation with 2-Thiobarbituric Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. directivepublications.org [directivepublications.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Spectrophotometric determination of rhodium(III) in aqueous and alcoholic media using 2-thiobarbituric acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Spectrophotometric determination of rhodium(III) in aqueous and alcoholic media using 2-thiobarbituric acid - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: In-Vitro and In-Silico Approaches to Studying Enzyme Inhibition by Thiourea Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in-vitro and in-silico methodologies for evaluating the enzyme inhibitory potential of thiourea compounds. By presenting experimental data, detailed protocols, and visual workflows, this document aims to objectively outline the strengths and applications of each approach in the drug discovery pipeline.
The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug development. Thiourea derivatives have emerged as a promising class of compounds, exhibiting inhibitory activity against a wide range of enzymes implicated in various diseases.[1][2] The evaluation of these compounds relies on two primary methodologies: traditional in-vitro laboratory experiments and contemporary in-silico computational studies. This guide delves into a comparative analysis of these two approaches, highlighting their individual contributions and synergistic potential in the identification and optimization of thiourea-based enzyme inhibitors.
Data Presentation: A Comparative Look at Inhibition Metrics
The following tables summarize quantitative data from various studies, offering a direct comparison between in-vitro experimental results (typically IC50 or Ki values) and in-silico predictions (such as docking scores or binding energies).
| Compound | Target Enzyme | In-Vitro IC50 (µM) | In-Silico Docking Score (kcal/mol) | Reference |
| WT-2 | DPP-4 | 2.31 ± 0.05 | -8.65 | [1] |
| WT-4 | DPP-4 | 1.98 ± 0.04 | -8.98 | [1] |
| Standard Drug (DPP-4) | DPP-4 | 1.45 ± 0.03 | Not Reported | [1] |
| Compound 3c | Urease | 10.65 ± 0.45 | Not Reported | [3] |
| Compound 3g | Urease | 15.19 ± 0.58 | Not Reported | [3] |
| Standard Thiourea (Urease) | Urease | 15.51 ± 0.11 | Not Reported | [3] |
| LaSMMed 124 | Urease | 464 | Not Reported | [4][5] |
| Standard Thiourea (Urease) | Urease | 504 | Not Reported | [4][5] |
| Compound 3 | Acetylcholinesterase (AChE) | 50 µg/mL | -10.01 | [2] |
| Compound 3 | Butyrylcholinesterase (BChE) | 60 µg/mL | -8.04 | [2] |
| Compound 4 | Acetylcholinesterase (AChE) | 58 µg/mL | Not Reported | [2] |
| Compound 4 | Butyrylcholinesterase (BChE) | 63 µg/mL | Not Reported | [2] |
| Compound | Target Enzyme | In-Vitro Ki (nM) | Reference |
| 7j | hCA II | 33.40 | [6] |
| 7i | hCA II | 40.98 | [6] |
| 7f | hCA II | 42.72 | [6] |
| 7a | hCA I | 46.14 | [6] |
| 7j | hCA I | 48.92 | [6] |
| 7m | hCA I | 62.59 | [6] |
| 7m | hCA IX | 195.4 | [6] |
| 7n | hCA IX | 210.1 | [6] |
| 7j | hCA IX | 228.5 | [6] |
| 7l | hCA XII | 116.9 | [6] |
| 7m | hCA XII | 118.8 | [6] |
| 7n | hCA XII | 147.2 | [6] |
Experimental Protocols: A Closer Look at the Methodologies
In-Vitro Enzyme Inhibition Assays
The in-vitro evaluation of thiourea compounds as enzyme inhibitors typically involves the following steps:
-
Synthesis of Thiourea Derivatives: The target thiourea compounds are synthesized through established organic chemistry protocols. For instance, one common method involves reacting an appropriate amine with an isothiocyanate in a suitable solvent.[7][8] Another approach is the reaction of an acyl chloride with potassium thiocyanate, followed by the addition of a substituted aniline.[3] The synthesized compounds are then purified and their structures confirmed using techniques like NMR and mass spectrometry.[3][7]
-
Enzyme Inhibition Assay: The inhibitory activity of the synthesized compounds is determined using a specific assay for the target enzyme.
-
Urease Inhibition Assay: The indophenol method is frequently employed to assess anti-urease activity.[3][5] This involves incubating the enzyme (e.g., from Jack bean) with the test compound, followed by the addition of the substrate (urea). The amount of ammonia produced is then quantified spectrophotometrically.[3]
-
α-Glucosidase Inhibition Assay: The inhibitory activity against α-glucosidase is often measured by incubating the enzyme with the test compound and then adding a substrate like p-nitrophenyl α-D-glucopyranoside. The absorbance is measured to determine the extent of inhibition.[9]
-
Cholinesterase Inhibition Assay: For enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the assay measures the hydrolysis of a substrate, and the inhibitory effect of the thiourea compound is quantified.[2]
-
-
Determination of Inhibition Parameters: From the assay results, key quantitative metrics are determined. The half-maximal inhibitory concentration (IC50) is the most common parameter, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3][4] For a more in-depth understanding of the inhibition mechanism, the inhibition constant (Ki) can also be determined.[4][5]
In-Silico Computational Studies
In-silico studies provide a theoretical framework for understanding the interactions between thiourea compounds and their target enzymes, offering insights that can guide further experimental work.
-
Molecular Docking: This is a powerful computational technique used to predict the preferred binding orientation of a ligand (the thiourea compound) to a protein target.[1][10] The process involves:
-
Preparation of the Protein and Ligand Structures: The 3D structure of the target enzyme is obtained from a protein database, and the 3D structures of the thiourea derivatives are generated and optimized.
-
Docking Simulation: A docking program is used to place the ligand into the active site of the enzyme in various conformations and orientations.
-
Scoring and Analysis: The different poses are "scored" based on their predicted binding affinity, with lower scores generally indicating a more favorable interaction.[1] The binding modes and interactions with key amino acid residues in the active site are then analyzed.[1][4]
-
-
Molecular Dynamics (MD) Simulations: To further investigate the stability of the enzyme-inhibitor complex predicted by molecular docking, MD simulations can be performed.[4][5] These simulations model the movement of atoms in the complex over time, providing insights into the dynamic behavior and stability of the interactions.
-
Pharmacokinetic and Toxicity Prediction (ADMET): In-silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the thiourea compounds.[1] This helps in the early identification of compounds with favorable drug-like properties.
Visualizing the Workflow and Concepts
To better illustrate the relationship and workflow of these two approaches, the following diagrams are provided.
Caption: A comparative workflow of in-vitro and in-silico studies for enzyme inhibition.
Caption: A simplified diagram of competitive enzyme inhibition by a thiourea compound.
Caption: The role of DPP-4 and its inhibition by thiourea compounds in glucose homeostasis.
Conclusion: A Synergistic Approach
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonyl thiourea derivatives from 2-aminodiarylpyrimidines: In vitro and in silico evaluation as potential carbonic anhydrase I, II, IX, and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Safety Operating Guide
Proper Disposal of 1-(2-hydroxyphenyl)-3-phenylthiourea: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of 1-(2-hydroxyphenyl)-3-phenylthiourea, a compound that requires careful management as hazardous waste.
Chemical residues are generally classified as special waste, and as such are covered by regulations which vary according to location.[1] It is imperative to consult with your institution's environmental health and safety (EHS) department and adhere to all local, regional, and national regulations concerning hazardous waste disposal.[2] This material must not enter standard solid or liquid waste streams, such as regular trash or sink drains.[3]
Key Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, and eye protection.[1][4] Handle the compound in a well-ventilated area, such as under an extraction hood, to avoid inhalation of dust.[1] Do not eat, drink, or smoke when handling this product.[5][6]
Step-by-Step Disposal Procedure
The authorized person(s) using this material is (are) responsible for the safe collection, preparation and proper disposal of waste.[3]
-
Collection of Waste:
-
Collect all waste materials containing this compound, including unused product, contaminated solids (e.g., paper towels, weighing paper), and solutions, in a designated and compatible hazardous waste container.[3][5]
-
The waste container must be clearly labeled with the chemical name, "Hazardous Waste," the date of accumulation, and any other information required by your institution.[3]
-
Keep the waste container securely closed when not in use.[1]
-
-
Segregation of Waste:
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Accidental Spill Cleanup:
-
In the event of a spill, avoid dust formation.[5]
-
For liquid spills, absorb the material with inert material, such as sand or earth.[1]
-
For solid spills, carefully sweep up the material.[5]
-
Place all contaminated materials into a suitable, closed container for disposal.[3][5]
-
Wash the spill site thoroughly with water and detergent.[1]
-
-
Final Disposal:
Quantitative Data for this compound
The following table summarizes key quantitative data for N-Phenylthiourea, a closely related compound, as specific data for this compound was not available in the search results. This data is provided for informational purposes and to highlight the hazardous nature of this class of compounds.
| Property | Value | Source |
| Acute Toxicity (Oral, rat LD50) | 3 mg/kg | [1][2] |
| Melting Point | 154°C | [1] |
| Solubility in Water | 1 g/L | [1] |
| Density | 1.3 g/ml | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
